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tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate Documentation Hub

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  • Product: tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate
  • CAS: 2126160-53-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Conformational Analysis of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate: A Technical Guide

Executive Summary The transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. Among these, piperidine derivatives serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. Among these, piperidine derivatives serve as ubiquitous structural anchors, offering precise spatial vectors for pharmacophore projection. This technical whitepaper provides an in-depth structural and conformational analysis of tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate . By deconstructing the stereochemical nuances of 2,5-disubstituted piperidines, we establish a self-validating analytical framework for researchers and drug development professionals to unequivocally assign relative stereochemistry and conformational states.

The Pharmacological Relevance of 3D Piperidine Scaffolds

The spatial arrangement of substituents on a piperidine ring directly dictates receptor target engagement, metabolic stability, and physicochemical properties such as aqueous solubility. As demonstrated in recent studies on1, introducing specific chiral vectors at the 2- and 5-positions can dramatically enhance selectivity profiles while mitigating off-target toxicities (e.g., hERG liability). The presence of the bulky tert-butyl ester at C2 and the dimethylcarbamoyl group at C5 creates a highly constrained 3D fragment space, making the rigorous assignment of its cis/trans isomerism a critical prerequisite for downstream structure-activity relationship (SAR) modeling.

The Stereochemical Trap: 1,4-Relationships in 2,5-Disubstituted Piperidines

A common pitfall in the structural analysis of 2,5-disubstituted piperidines is the misapplication of simple cyclohexane stereochemical rules. Because the nitrogen atom occupies position 1, the carbons at C2 and C5 actually share a 1,4-relationship across the six-membered ring.

This geometric reality dictates a counterintuitive conformational logic:

  • The Trans-Isomer (2,5-anti): Because the substituents are on opposite faces of the ring in a 1,4-relationship, the trans-isomer is the only configuration capable of adopting the highly stable diequatorial (e,e) conformation.

  • The Cis-Isomer (2,5-syn): To place both substituents on the same face of the ring, one must be equatorial and the other axial, resulting in an equatorial-axial (e,a) conformation.

The bulky tert-butyl ester at C2 acts as a conformational anchor. Its massive A-value effectively locks it into the equatorial position to avoid severe 1,3-diaxial steric clashes. Consequently, the conformational burden falls entirely on the C5 dimethylcarbamoyl group, which will be equatorial in the trans-isomer and forced axial in the cis-isomer. This dynamic is a critical factor in2, where stereoselectivity is heavily driven by these conformational energy differentials.

ConformationalLogic Isomers 2,5-Disubstituted Piperidine Trans Trans-Isomer (2,5-anti) Isomers->Trans Cis Cis-Isomer (2,5-syn) Isomers->Cis TransEq Diequatorial (e,e) Dominant in solution Trans->TransEq Low Energy TransAx Diaxial (a,a) Sterically hindered Trans->TransAx High Energy CisEqAx Equatorial-Axial (e,a) Favored Cis->CisEqAx C2 Anchor CisAxEq Axial-Equatorial (a,e) Disfavored Cis->CisAxEq Steric Clash

Conformational distribution of cis and trans 2,5-disubstituted piperidines.

Analytical Strategy & Causality

To unequivocally assign the structure, we must leverage the causality between molecular geometry and spectroscopic output. The primary tool for this is 2D NOESY NMR, supported by scalar coupling (³J) analysis, as detailed in methodologies for the3.

The NOESY Causality Principle: In the trans-isomer (e,e), the C2 proton is axial (pointing down) and the C5 proton is axial (pointing up). Because they reside on opposite faces of the ring, the internuclear distance exceeds 4.5 Å, resulting in the absence of an NOE cross-peak. Conversely, in the cis-isomer (e,a), the C2 proton is axial (pointing down) and the C5 proton is equatorial (also pointing down). Because both protons project toward the same face of the ring, their spatial proximity (~2.8 Å) generates a moderate to strong NOE cross-peak .

Workflow A Synthesis & Purification (Purity >98%) B 1D & 2D NMR Spectroscopy (1H, 13C, NOESY, HSQC) A->B Sample Prep C X-Ray Crystallography (Absolute Configuration) B->C Stereochemical Ambiguity D Computational DFT Modeling (Conformational Energy) B->D J-value & NOE constraints E Validated 3D Structure (Pharmacophore Model) C->E Solid-state validation D->E Solution-state dynamics

Workflow for the structural elucidation of 2,5-disubstituted piperidines.

Quantitative Data Interpretation

The following table summarizes the diagnostic NMR parameters required to differentiate the isomers. These parameters align with data observed in 4.

NMR ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Equatorial-Axial)Structural Causality
³J (H2, H3_axial) 10.5 – 12.0 Hz10.5 – 12.0 HzThe C2 proton is axial in both dominant conformations, yielding a large antiperiplanar coupling to the adjacent axial proton.
³J (H5, H4_axial) 10.5 – 12.0 Hz3.0 – 5.0 HzIn the trans form, the C5 proton is axial (large J). In the cis form, it is equatorial, resulting in a much smaller gauche coupling.
NOE (H2 ↔ H5) AbsentModerate / StrongIn the cis form, H2(axial) and H5(equatorial) are on the same face (~2.8 Å). In trans, they are on opposite faces (> 4.5 Å).
¹³C Shift (C2) ~55 ppm~50 ppmSteric compression (γ-gauche effect) from the axial C5 substituent shifts the cis isomer upfield.

Self-Validating Experimental Protocols

To ensure data integrity, structural elucidation must rely on self-validating systems rather than isolated measurements. The following protocols are engineered to prevent false positives/negatives in stereochemical assignment, a critical standard in 5.

Protocol 1: Self-Validating High-Resolution NMR Workflow

Step 1: System Suitability & Lineshape Calibration

  • Action: Prior to analyzing the piperidine, validate the spectrometer's magnetic field homogeneity using a standard lineshape sample (e.g., 3% CHCl₃ in acetone-d₆).

  • Causality: If the lineshape is asymmetric or poorly shimmed, artificial peak broadening could be misinterpreted as conformational exchange (e.g., ring flipping) of the piperidine core.

Step 2: T₁ Relaxation Measurement (Inversion Recovery)

  • Action: Execute an inversion recovery pulse sequence to measure the longitudinal relaxation time (T₁) of the C2 and C5 protons.

  • Causality: NOESY mixing times must be precisely tuned to the molecule's tumbling rate. Measuring T₁ ensures the mixing time (typically set to 0.5–0.8 × T₁) is optimal. This prevents spin diffusion (which causes false-positive NOEs) or zero-quantum artifacts (which cause false negatives), ensuring that the absence of a C2-C5 cross-peak in the trans-isomer is a definitive structural proof, not an instrumental artifact.

Step 3: 2D NOESY Acquisition

  • Action: Acquire the NOESY spectrum at 298 K using the calibrated mixing time. Evaluate the cross-peak intensity between the H2 and H5 resonances.

Protocol 2: Self-Validating Single-Crystal X-Ray Diffraction (SCXRD)

Step 1: Antisolvent Vapor Diffusion Crystallization

  • Action: Dissolve 10 mg of the purified piperidine in 0.5 mL of dichloromethane (good solvent) in an inner vial. Place this inside a sealed outer vial containing 3 mL of hexane (antisolvent). Allow vapor diffusion at 4 °C over 72 hours.

  • Causality: Piperidine derivatives often form amorphous oils. A dual-solvent vapor diffusion system thermodynamically favors slow, highly ordered crystal lattice formation over rapid amorphous precipitation.

Step 2: Data Collection & Internal Validation

  • Action: Mount the crystal and collect diffraction data at 100 K to minimize thermal motion.

  • Causality: The absolute configuration is validated using the Flack parameter. A self-validating check requires the Flack parameter to be near 0 (with an estimated standard deviation < 0.1). If the value approaches 0.5, the crystal is twinned (a racemic mixture in the lattice), and the absolute stereochemical assignment is mathematically invalid.

References

  • Source: nih.
  • Source: whiterose.ac.
  • Source: beilstein-journals.
  • Source: nih.
  • Source: thieme-connect.

Sources

Exploratory

Strategic Targeting of Piperidine Carboxylate Derivatives: A Systems Pharmacology and Assay Validation Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Systems Pharmacology As a Senior Application Scientist, my objective in this technical whitepaper...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Systems Pharmacology

As a Senior Application Scientist, my objective in this technical whitepaper is to bridge the gap between structural chemistry and systems pharmacology. The piperidine ring is a "privileged scaffold" in medicinal chemistry, primarily due to its high fraction of sp³-hybridized carbons, which allows for the precise three-dimensional vector projection of functional groups. When functionalized with a carboxylate moiety (or its amide/ester bioisosteres), the resulting piperidine carboxylate derivatives gain a highly versatile electrostatic anchor capable of engaging diverse therapeutic targets.

This guide systematically deconstructs the mechanistic rationale behind targeting specific pathways with these derivatives, provides quantitative efficacy matrices, and details the self-validating experimental protocols required to evaluate them.

Mechanistic Target Profiling

G-Protein Coupled Receptor 119 (GPR119) Agonism

Indication: Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome. Mechanism of Action: GPR119 is expressed predominantly in pancreatic β -cells and intestinal L-cells. Piperidine carboxylate derivatives (specifically 1,2,3-triazolo piperidine carboxylates) act as potent agonists for this receptor [1]. By mimicking endogenous lipid ligands like oleoylethanolamide (OEA), these compounds bind to the orthosteric site of GPR119, triggering a G α s-coupled signal transduction cascade. This leads to the activation of adenylyl cyclase (AC), accumulation of intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). The ultimate physiological outcome is glucose-dependent insulin secretion, which significantly mitigates the risk of hypoglycemia compared to traditional sulfonylureas.

GPR119_Pathway Ligand Piperidine Carboxylate (GPR119 Agonist) Receptor GPR119 Receptor (GPCR) Ligand->Receptor Binds Gs Gs Protein Alpha Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic Beta Cells) PKA->Insulin Triggers

Fig 1: GPR119 signal transduction pathway activated by piperidine carboxylate agonists.

Soluble Epoxide Hydrolase (sEH) Inhibition

Indication: Cardiovascular Disease, Hypertension, and Inflammation. Mechanism of Action: sEH is the primary enzyme responsible for the degradation of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, and sometimes toxic, dihydroxyeicosatrienoic acids (DHETs). Piperidine-4-carboxylate derivatives (e.g., methyl 1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxylate) have been identified as potent sEH inhibitors [2]. The piperidine ring occupies the hydrophobic catalytic tunnel of the enzyme, while the carboxylate/amide moiety acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic residues Tyr383 and Tyr466.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Indication: Schizophrenia, Neuroprotection, and Excitotoxicity. Mechanism of Action: Overactivation of NMDA receptors leads to calcium overload and neuronal death. Certain piperidine-2-carboxylates, such as cis-4-phosphonomethyl-2-piperidine-carboxylate (CGS 19755), function as highly selective, competitive antagonists at the glutamate recognition site of the NMDA receptor [3]. The spatial arrangement of the carboxylate and phosphonate groups on the rigid piperidine ring perfectly mimics the distal acidic groups of L-glutamate, preventing channel opening and subsequent excitotoxicity.

NMDA_Antagonism Antagonist CGS 19755 (Piperidine-2-carboxylate) Receptor NMDA Receptor (Glutamate Site) Antagonist->Receptor Competitive Binding IonChannel Ca2+ / Na+ Channel (Closed State) Receptor->IonChannel Prevents Opening Effect Reduced Excitotoxicity (Neuroprotection) IonChannel->Effect Mediates

Fig 2: Mechanism of competitive NMDA receptor antagonism by piperidine-2-carboxylates.

Human Carbonic Anhydrase (hCA) Inhibition

Indication: Glaucoma and Hypoxic Tumors. Mechanism of Action: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides act as potent inhibitors of tumor-associated hCA IX and XII isoforms [4]. The primary sulfonamide coordinates with the active site zinc ion, while the piperidine carboxylate tail extends into the variable regions of the active site cleft, conferring isoform selectivity.

Quantitative Efficacy Matrices

To facilitate rapid target evaluation, the following table synthesizes the quantitative pharmacological profiles of key piperidine carboxylate derivatives across their respective therapeutic targets.

Target ProteinDerivative Class / Example CompoundMechanismPrimary IndicationTypical Potency (IC₅₀ / EC₅₀)
GPR119 1,2,3-triazolo piperidine carboxylatesAgonistType 2 DiabetesEC₅₀: 10 - 50 nM
sEH Methyl 1-(arylsulfonyl)piperidine-4-carboxylateInhibitorInflammation / CVDIC₅₀: 2 - 15 nM
NMDA Receptor CGS 19755 (Piperidine-2-carboxylate)Competitive AntagonistNeuroprotectionIC₅₀: 50 - 150 nM
hCA IX / XII 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamidesInhibitorOncology / GlaucomaKᵢ: 5 - 25 nM

Self-Validating Experimental Protocols

As a scientist, I cannot stress enough that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , incorporating specific causality for reagent choices and strict quality control metrics (e.g., Z'-factor).

Protocol A: In Vitro Target Engagement for GPR119 (TR-FRET cAMP Assay)

Objective: Quantify the agonistic efficacy of piperidine carboxylate derivatives on GPR119 by measuring intracellular cAMP accumulation.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 at 10,000 cells/well in a 384-well microplate.

  • Buffer Formulation: Prepare stimulation buffer (HBSS supplemented with 0.1% BSA and 1 mM IBMX).

    • Causality: BSA prevents non-specific binding of lipophilic piperidine compounds to the plastic well walls. IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, the transient cAMP generated by GPR119 activation would be rapidly hydrolyzed to 5'-AMP, leading to false-negative efficacy readouts.

  • Compound Incubation: Add piperidine carboxylate derivatives in a 10-point dose-response curve (0.1 nM to 10 μ M). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before fluorescence measurement, completely eliminating short-lived auto-fluorescence interference from the test compounds.

  • Readout: Measure emission at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio.

  • Self-Validation Metric: Calculate the Z'-factor using AR231453 (1 μ M) as the positive control and DMSO as the negative control. The assay run is only accepted if Z' > 0.6 , proving robust dynamic range and low well-to-well variability.

Protocol B: Fluorogenic sEH Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of piperidine-4-carboxylate derivatives against recombinant human sEH.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • Compound Addition: Dispense test compounds across a concentration gradient into a black 96-well plate.

  • Pre-incubation: Add the sEH enzyme to the compounds and pre-incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical for piperidine carboxylates to allow the establishment of binding equilibrium within the deep hydrophobic tunnel of sEH before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 5 μ M of PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • Causality: PHOME is a non-fluorescent substrate that, upon hydrolysis by sEH, undergoes intramolecular cyclization to release the highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 330 nm, Emission: 465 nm).

  • Data Analysis & Validation: Extract the initial velocity (V₀) from the linear portion of the progress curve. Use AUDA (100 nM) as a positive control for complete inhibition. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

sEH_Workflow Step1 Compound Incubation (Piperidine-4-carboxylate + sEH) Step2 Substrate Addition (PHOME - FRET Substrate) Step1->Step2 Step3 Fluorescence Readout (Ex: 330nm / Em: 465nm) Step2->Step3 Step4 Data Analysis (IC50 & Z'-factor Calculation) Step3->Step4

Fig 3: Self-validating fluorogenic assay workflow for screening sEH inhibitors.

Conclusion

Piperidine carboxylate derivatives are not merely structural novelties; they are precision-engineered tools capable of modulating complex biological systems. By understanding the geometric projection of the carboxylate group from the sp³-rich piperidine core, researchers can rationally design ligands for targets ranging from GPCRs (GPR119) to hydrolases (sEH) and ion channels (NMDA). The deployment of rigorous, self-validating biochemical assays ensures that the observed pharmacological efficacy translates reliably from in vitro models to in vivo therapeutic potential.

References

  • GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Competitive NMDA Receptor Antagonists Disrupt Prepulse Inhibition Without Reduction of Startle Amplitude in a Dopamine Receptor-Independent Manner in Mice.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.ACS Medicinal Chemistry Letters.
Foundational

Discovery and synthesis of novel piperidine-2-carboxylate compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine-2-Carboxylate Compounds Authored by: Gemini, Senior Application Scientist Abstract The piperidine scaffold is a cornerstone of modern medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine-2-Carboxylate Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, piperidine-2-carboxylates represent a privileged class of constrained amino acid analogues, often serving as bioisosteres for proline.[3][4] Their unique conformational properties and synthetic versatility make them invaluable building blocks in drug discovery. This guide provides an in-depth exploration of the core strategies for synthesizing these vital compounds, with a focus on asymmetric approaches that yield enantiomerically pure products crucial for targeted therapeutic activity.[5] We will dissect the causality behind key experimental choices, present validated protocols, and offer a comparative analysis of prominent synthetic routes to empower researchers in their pursuit of novel therapeutics.

The Strategic Importance of the Piperidine-2-Carboxylate Core

The piperidine ring is not merely a passive molecular scaffold; its inclusion in a drug candidate can significantly enhance desirable properties such as aqueous solubility, receptor binding affinity, and oral bioavailability.[6] The piperidine-2-carboxylate moiety, in particular, offers a rigidified α-amino acid structure. This conformational constraint reduces the number of accessible low-energy conformations, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

The chirality at the C2 position is often a critical determinant of biological activity.[7] The ability to precisely control this stereocenter is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust asymmetric syntheses is a central theme in the chemistry of these compounds.[8]

G cluster_0 Piperidine-2-Carboxylate Core cluster_1 Key Physicochemical & Biological Impacts P2C Piperidine-2-Carboxylate Scaffold Solubility Improved Solubility P2C->Solubility General Benefits of Piperidine Core Binding Enhanced Receptor Binding P2C->Binding General Benefits of Piperidine Core Bioavailability Better Oral Bioavailability P2C->Bioavailability General Benefits of Piperidine Core Conformation Conformational Rigidity (Proline Bioisostere) P2C->Conformation Specific Advantages of 2-Carboxylate Selectivity Increased Target Selectivity P2C->Selectivity Specific Advantages of 2-Carboxylate

Caption: Core advantages of the piperidine-2-carboxylate scaffold.

Foundational Synthetic Strategies: Accessing the Core

The construction of the piperidine-2-carboxylate ring system can be achieved through several robust synthetic routes. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and, most importantly, the need for stereochemical control.

Catalytic Hydrogenation of Pyridine Precursors

The hydrogenation of substituted pyridines, particularly pyridine-2-carboxylic acids or their esters, is one of the most direct and atom-economical methods for generating the piperidine core.[2] This approach is highly effective for large-scale synthesis.[9]

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical for efficiency and for preventing side reactions like hydrogenolysis, especially with sensitive functional groups. Platinum (e.g., PtO₂, Adams' catalyst) and Rhodium (e.g., Rh/C) are highly effective for pyridine ring reduction.[2] Ruthenium catalysts can also be employed, often under milder conditions.[2]

  • Solvent and Acidity: The reaction is typically performed in acidic media, such as glacial acetic acid. The acid protonates the pyridine nitrogen, activating the ring toward reduction.

  • Pressure and Temperature: High hydrogen pressure (50-70 bar) is often necessary to overcome the aromaticity of the pyridine ring.[2] The reaction can frequently be conducted at room temperature, which helps preserve stereocenters if they are already present.

Protocol 2.1: Platinum-Catalyzed Hydrogenation of a Pyridine-2-Carboxylate Derivative

This protocol outlines a general procedure for the reduction of a substituted pyridine to a piperidine.

Methodology:

  • Reactor Setup: Charge a high-pressure reactor vessel with a solution of the substituted pyridine-2-carboxylate (1.0 g, 1.0 equiv) in glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, ~5 mol%) to the solution under an inert atmosphere if the substrate is air-sensitive.

  • Hydrogenation: Seal the reactor and purge thoroughly with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 4-10 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically and safely depressurizing and sampling the reaction mixture.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (e.g., methanol or ethyl acetate).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or silica gel chromatography to yield the desired piperidine-2-carboxylate product.

Asymmetric Synthesis: Mastering Stereocontrol

For applications in drug development, achieving high enantiomeric purity is non-negotiable. Several advanced strategies provide access to enantioenriched piperidine-2-carboxylates.

Asymmetric Hydrogenation of Pyridinium Salts

A powerful evolution of the classical hydrogenation approach involves the asymmetric reduction of prochiral pyridinium salts. This method establishes the C2 stereocenter with high enantioselectivity.

Causality of Experimental Choices:

  • Catalyst System: This transformation relies on chiral transition metal catalysts, most notably Iridium complexes paired with chiral phosphine ligands like MeO-BoQPhos.[10] The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.

  • Substrate Design: The pyridine nitrogen is quaternized, often by forming an N-benzyl or similar pyridinium salt. This activation not only facilitates the reduction under milder conditions but is essential for the catalytic cycle.

Data Presentation: Asymmetric Hydrogenation of 2-Alkylpyridinium Salts [10]

Entry2-Alkyl SubstituentCatalyst SystemEnantiomeric Ratio (er)
1MethylIr-MeO-BoQPhos82:18
2PropylIr-MeO-BoQPhos88:12
3IsopropylIr-MeO-BoQPhos91:9
4CyclopropylIr-MeO-BoQPhos92:8
Chiral Pool Synthesis

This strategy leverages the inherent chirality of naturally occurring molecules. L-pipecolic acid (the (S)-enantiomer of piperidine-2-carboxylic acid) is a commercially available and cost-effective starting material from the "chiral pool" and can be used to synthesize more complex derivatives while retaining the initial stereochemistry.[3] This approach is ideal when the target molecule shares the same core stereochemistry.

G Start Chiral Starting Material (e.g., L-Pipecolic Acid) Protect Protecting Group Chemistry (N-Boc, N-Cbz) Start->Protect Step 1 Modify Functional Group Interconversion (Ring positions, Carboxylate) Protect->Modify Step 2 Couple Coupling to Other Moieties Modify->Couple Step 3..n Deprotect Final Deprotection Couple->Deprotect Final Step Target Enantiopure Target Molecule Deprotect->Target

Caption: Workflow for a chiral pool-based synthesis approach.

Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral molecules without relying on transition metals. Small chiral organic molecules, such as derivatives of proline or chiral phosphoric acids, can catalyze enantioselective reactions.[11][12]

Causality of Experimental Choices: A notable example is the asymmetric [4+2] cycloaddition of imino esters with 3-vinyl indoles, catalyzed by a chiral phosphoric acid.[11] The catalyst activates the imine component by forming a chiral ion pair, which then undergoes a highly organized, face-selective reaction with the diene component, establishing multiple stereocenters simultaneously. This method provides novel bisindole-piperidine-amino acid hybrids with excellent enantioselectivity (up to 99% ee).[11]

Advanced Synthetic Methodologies

The field is continuously evolving, with novel methods offering unique advantages in terms of efficiency, scope, and stereocontrol.

Aza-Diels-Alder and Related Cycloadditions

The aza-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, constructing the six-membered ring in a single, often highly stereocontrolled, step.[2] Catalytic, enantioselective versions of this reaction are particularly powerful for accessing complex piperidine cores.[13]

Causality of Experimental Choices: Zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes with nitroalkenes provide a modern example.[13] The reaction utilizes a chiral bis(oxazolinylphenyl)amide (BOPA) ligand in conjunction with a zinc catalyst. The Lewis acidic zinc center, coordinated to the chiral ligand, activates the 1-azadiene, while the ligand's steric and electronic properties direct the approach of the nitroalkene, resulting in high enantioselectivity.[13] The resulting nitro group is a versatile handle for further synthetic transformations.

Protocol 4.1: Asymmetric Organocatalytic Synthesis of a Piperidine-2-Carboxylate Derivative

This protocol is adapted from the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates.[11]

Methodology:

  • Reactant Preparation: In a dry vial under an argon atmosphere, dissolve the imino ester (1.0 equiv) and the chiral phosphoric acid catalyst (10 mol%) in dichloromethane (DCM).

  • Initiation: Add the 3-vinyl indole (1.2 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. The reaction is typically rapid.

  • Monitoring: Monitor the consumption of starting materials via TLC.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the highly enantioenriched piperidine-2-carboxylate product.

G cluster_0 Key Synthetic Paradigms cluster_1 Core Attributes & Outcomes Hydrogenation Hydrogenation of Pyridines Directness Direct & Atom Economical Hydrogenation->Directness Stereocontrol High Stereocontrol Hydrogenation->Stereocontrol Asymmetric Variants Cycloaddition [4+2] Cycloadditions (Aza-Diels-Alder) Cycloaddition->Stereocontrol Efficiency Step-Efficient Ring Formation Cycloaddition->Efficiency ChiralPool Chiral Pool Synthesis InherentChirality Leverages Existing Chirality ChiralPool->InherentChirality Organocatalysis Organocatalysis MetalFree Metal-Free Conditions Organocatalysis->MetalFree Enantio High Enantioselectivity Organocatalysis->Enantio

Caption: Comparison of major synthetic paradigms for piperidines.

Application in Drug Discovery: A Case Study

The utility of these synthetic methods is best illustrated through their application in drug development. For instance, in the discovery of positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, a 4-phenylpiperidine-2-carboxamide scaffold was identified as a promising lead.[14][15] The synthesis of analogues required a robust method to produce the cis-2,4-disubstituted piperidine core. This was achieved through the metal-catalyzed hydrogenation of a 4-phenylpyridine-2-carboxylate precursor, which readily provided the required cis-diastereomer.[15] Subsequent chemical modifications allowed researchers to optimize properties, leading to compounds with improved pharmacokinetics and reduced off-target interactions, suitable for in vivo studies.[14]

Conclusion

The discovery and synthesis of novel piperidine-2-carboxylate compounds remain a vibrant and critical area of chemical research. The strategic importance of this scaffold in medicinal chemistry drives the continuous innovation of synthetic methods. From direct and scalable hydrogenation reactions to sophisticated, highly enantioselective organocatalytic and metal-catalyzed cycloadditions, the modern synthetic chemist has a powerful arsenal of tools at their disposal. A thorough understanding of the principles and causal factors behind these methodologies is essential for the rational design and efficient synthesis of the next generation of piperidine-based therapeutics.

References

  • O. I. Zavarzin, A. D. Demidov, V. G. Kartsev, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • M. Rueping, U. Uria, M. J. V. de Alaniz, et al. (2014). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Beilstein Journal of Organic Chemistry, 10, 1228-1235. [Link]

  • S. E. Schaus, J. A. Malona. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Journal of the American Chemical Society, 137(13), 4445-4452. [Link]

  • S. L. Zultanski, S. D. Dreher, K. D. Hesp, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357-14363. [Link]

  • H. Naz, S. U. Rehman, M. A. Abbasi, et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Cogent Chemistry, 9(1). [Link]

  • S. G. Tilve. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thesis, Goa University. [Link]

  • S. L. Zultanski, S. D. Dreher, K. D. Hesp, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • R. Sarpong, V. Vidal. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]

  • M. D. Giesler, M. D. Lairson, P. S. Baran. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. [Link]

  • H. J. Ha, S. Lee, S. K. Woo. (2013). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 11(35), 5837-5845. [Link]

  • X. Cui, K. Burgess. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Catalysis, 6(10), 6733-6737. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Precision: Methyl (S)-Piperidine-2-carboxylate HCl in Chemical Synthesis. PharmaChem. [Link]

  • A. C. Foster, C. F. Bigge, W. F. W. Lunn, et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • D. A. Campbell, J. C. Gonzalez, D. S. Jones, et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 1(1), 38-44. [Link]

  • E. A. Wold, J. Zhou, K. A. Cunningham, et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7749-7767. [Link]

  • M. A. Blaskovich, G. Lajoie. (2000). Use of proline bioisosteres in potential HIV protease inhibitors: phenylalanine-2-thiophenoxy-3-pyrrolidinone: synthesis and anti-HIV evaluation. Bioorganic & Medicinal Chemistry Letters, 10(17), 2023-2026. [Link]

  • E. A. Wold, J. Zhou, K. A. Cunningham, et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]

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  • M. Bella, D. M. S. Schietroma, P. Renzi, et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4656-4659. [Link]

  • M. G. Pizzuti, L. A. Adrio, K. K. Hii. (2010). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Thesis, Imperial College London. [Link]

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Exploratory

An In-Depth Technical Guide to tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

Abstract This technical guide provides a comprehensive overview of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, a functionalized heterocyclic compound of significant interest to researchers in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to present its core physicochemical properties, a plausible synthetic pathway, and its potential applications as a valuable building block. We will delve into the strategic importance of the N-Boc protecting group, the role of the piperidine scaffold in bioactive molecules, and provide detailed, actionable protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage complex piperidine derivatives in their discovery pipelines.

Introduction: The Strategic Value of Functionalized Piperidines

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2] Its three-dimensional structure, chemical stability, and ability to modulate physicochemical properties like lipophilicity and solubility make it a highly desirable motif in drug design.[1] The introduction of specific functional groups onto the piperidine core allows for the fine-tuning of biological activity, pharmacokinetic profiles (ADME), and target engagement.[3][4]

The molecule at the center of this guide, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, combines several key features of strategic importance:

  • A Chiral Piperidine Core: The 2- and 5-substitution pattern creates stereocenters, offering the potential for stereospecific interactions with biological targets.

  • An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[5] It provides robust protection of the piperidine nitrogen under a wide range of reaction conditions and can be removed cleanly under mild acidic conditions, enabling sequential chemical modifications.[][7]

  • Orthogonal Functional Groups: The presence of a tert-butyl ester at the 2-position and a dimethylcarbamoyl group at the 5-position provides two distinct chemical handles. These can be selectively manipulated in subsequent synthetic steps to build molecular complexity, making this compound a versatile intermediate for library synthesis and lead optimization.[8]

This guide will serve as a foundational resource for understanding and utilizing this promising chemical entity.

Physicochemical and Structural Properties

PropertyPredicted ValueSource/Justification
Molecular Formula C₁₄H₂₄N₂O₄Calculated from structure
Molecular Weight 284.35 g/mol Calculated from formula
IUPAC Name tert-Butyl 5-(dimethylcarbamoyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylateBased on structural features
InChIKey Unavailable (Predicted for a close analogue: JQAOHGMPAAWWQO-MRVPVSSYSA-N for (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid)[11]
Appearance Expected to be a white to off-white solid or a viscous oilCommon for similar N-Boc protected amino acid derivatives
Solubility Soluble in organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in waterTypical for Boc-protected, esterified compounds

Proposed Synthetic Strategy

The synthesis of multi-substituted piperidines is a well-explored area of organic chemistry.[12][13] A plausible and efficient route to tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate can be envisioned starting from a suitably functionalized pyridine precursor, followed by reduction and protection. This strategy allows for the early introduction of the required functional groups.

The proposed workflow involves a three-stage process:

  • Functionalization of Pyridine: Starting with a commercially available pyridinedicarboxylate, selective functionalization can install the dimethylcarbamoyl group.

  • Heterocyclic Reduction: The aromatic pyridine ring is reduced to a piperidine. This step is crucial as it establishes the stereochemistry of the molecule.

  • N-Protection and Esterification: The secondary amine of the piperidine is protected with a Boc group, followed by esterification of the carboxylic acid to afford the final product.

G cluster_0 Stage 1: Pyridine Functionalization cluster_1 Stage 2: Heterocycle Reduction cluster_2 Stage 3: Protection & Esterification A Dimethyl 2,5-pyridinedicarboxylate B Mono-hydrolysis & Amide Coupling A->B 1. NaOH (1 eq) 2. (COCl)₂, DMF 3. HN(Me)₂ C Methyl 5-(dimethylcarbamoyl)picolinate B->C D Catalytic Hydrogenation C->D H₂, Rh/C or PtO₂ High Pressure E cis/trans-Piperidine Intermediate D->E F N-Boc Protection E->F Boc₂O, Et₃N G Esterification F->G t-BuOH, DCC, DMAP H Final Product: tert-Butyl 5-(dimethylcarbamoyl) piperidine-2-carboxylate G->H

Figure 1. Proposed synthetic workflow for the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate make it a highly valuable building block for the synthesis of novel therapeutics.

  • Scaffold for Library Synthesis: As a trifunctional building block (N-Boc, C2-ester, C5-amide), it can be used in diversity-oriented synthesis. The sequential and selective deprotection/modification of these groups allows for the rapid generation of a library of complex molecules for high-throughput screening.[8]

  • Neurological and Psychiatric Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[1][14] This intermediate could be used to develop novel agents for conditions such as Alzheimer's disease, schizophrenia, or pain.

  • Enzyme Inhibitors: The defined stereochemistry and functional group presentation can be exploited to design potent and selective enzyme inhibitors, for example, in oncology or inflammatory diseases.[15]

The logical relationship between the core scaffold and its potential therapeutic applications is illustrated below.

G cluster_apps Potential Therapeutic Applications Scaffold tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate N-Boc C2-Ester C5-Amide App1 CNS Agents (e.g., Antipsychotics, Analgesics) Scaffold:n->App1 Boc deprotection & N-alkylation App2 Enzyme Inhibitors (e.g., Kinase, Protease) Scaffold:c2->App2 Ester hydrolysis & Amide coupling App3 GPCR Modulators Scaffold:c5->App3 Further functionalization

Figure 2. Logical relationship between the scaffold and potential drug discovery applications.

Spectroscopic Characterization: A Predictive Analysis

Confirming the structure of a newly synthesized molecule is paramount. Based on data from analogous N-Boc protected piperidines, we can predict the key spectroscopic signatures for our target compound.[16][17]

5.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the Boc group, and the dimethylcarbamoyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5-4.8m1HH-2 (CH-COOtBu)
~3.0-4.0m2HH-6 (CH₂-N)
~2.95s3HN-CH₃
~2.90s3HN-CH₃
~2.5-2.7m1HH-5 (CH-CONMe₂)
~1.8-2.2m4HH-3, H-4 (ring CH₂)
1.48s9HC(CH₃)₃ (Boc)
1.45s9HC(CH₃)₃ (Ester)

5.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the presence of the carbonyls and the saturated ring system.

Chemical Shift (δ, ppm)Assignment
~172.5Ester C=O
~171.0Amide C=O
~155.0Carbamate C=O (Boc)
~81.0C(CH₃)₃ (Ester)
~79.5C(CH₃)₃ (Boc)
~55-58C-2
~40-45C-6
~37.2N-CH₃
~35.8N-CH₃
~35-40C-5
~28.4C(CH₃)₃ (Boc & Ester)
~25-30C-3, C-4

5.3. Infrared (IR) Spectroscopy The IR spectrum will show characteristic stretches for the three carbonyl groups.

Frequency (cm⁻¹)Assignment
~2975, 2870C-H stretching (alkane)
~1740C=O stretching (ester)
~1690C=O stretching (carbamate, Boc)
~1645C=O stretching (amide)

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

6.1. Protocol for Synthesis: Stage 3 - N-Boc Protection and Esterification

This protocol assumes the successful synthesis of the cis/trans-piperidine intermediate from Stage 2.

Materials:

  • (cis/trans)-5-(dimethylcarbamoyl)piperidine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • tert-Butanol (t-BuOH) (large excess, as solvent)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), Anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • N-Boc Protection:

    • Dissolve the piperidine intermediate (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.

    • Add Boc₂O (1.1 eq) portion-wise.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected acid. This is often used directly in the next step.

  • Esterification:

    • Dissolve the crude N-Boc protected acid in a mixture of DCM and tert-butanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP (0.1 eq) followed by DCC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea) will form.

    • Filter off the precipitate and wash with cold DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to yield the pure tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

6.2. Protocol for NMR Sample Preparation and Analysis

Procedure:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer according to standard instrument procedures.

  • Process the data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak) to obtain the final spectra for analysis.

Conclusion

tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate represents a strategically designed chemical building block with significant potential in modern drug discovery. Its polyfunctional nature, combined with the privileged piperidine scaffold and the versatile Boc protecting group, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides a foundational framework for its synthesis, characterization, and application, empowering researchers to integrate this and similar scaffolds into their research and development programs.

References

  • Dziemidowicz-Borys, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • DeSimone, R. W., et al. (2004). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • Bentham Science. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Retrieved from [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • GenScript. (n.d.). Boc Chemistry. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(11), 5228-5237. Retrieved from [Link]

  • Coldham, I., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(11), 5228–5237. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 11, 2891-2900. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4983. Retrieved from [Link]

  • Chepelev, L. L., et al. (2012). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Organic Letters, 14(1), 166-169.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 241-249. Retrieved from [Link]

  • DePaul University. (2023). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid. Retrieved from [Link]

  • Golm Metabolome Database. (2014). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, a heterocyclic compound of inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established synthetic methodologies to predict its chemical properties, formulate a plausible synthetic route, and discuss its potential applications. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel piperidine-based compounds for therapeutic development.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive template for targeting a wide range of biological receptors and enzymes. The introduction of various functional groups onto the piperidine core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific derivative, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, which incorporates two key functionalities: a tert-butyl ester at the 2-position and a dimethylcarbamoyl group at the 5-position. The tert-butoxycarbonyl (Boc) group is a common protecting group for the carboxylic acid, while the dimethylcarbamoyl moiety can influence solubility and act as a hydrogen bond acceptor, potentially modulating target engagement.

Molecular Profile

PropertyValue
Chemical Name tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
Canonical SMILES CC(C)(C)OC(=O)C1NCCCC1C(=O)N(C)C
InChI Key (Predicted)

Proposed Synthetic Pathway

A plausible synthetic route for tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate can be envisioned starting from commercially available piperidine-2,5-dicarboxylic acid. The proposed multi-step synthesis prioritizes regioselective functionalization and employs standard, well-documented organic transformations.

Synthetic Pathway A Piperidine-2,5-dicarboxylic acid B 1-(tert-Butyl) 2-methyl piperidine-2,5-dicarboxylate A->B Esterification (MeOH, SOCl₂) C 1-Boc-piperidine-2,5-dicarboxylic acid dimethyl ester B->C Boc Protection (Boc₂O, Et₃N) D 1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid C->D Selective Hydrolysis (LiOH) E tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate D->E Amide Coupling (HN(CH₃)₂, EDC, HOBt)

Caption: Proposed synthetic workflow for tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on established chemical principles and analogous transformations.[3][4] Optimization of reaction conditions and purification procedures would be necessary.

Step 1: Diesterification of Piperidine-2,5-dicarboxylic acid

  • Suspend piperidine-2,5-dicarboxylic acid in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude dimethyl piperidine-2,5-dicarboxylate.

Step 2: N-Boc Protection

  • Dissolve the crude diester in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (Et₃N) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-Boc-piperidine-2,5-dicarboxylic acid dimethyl ester.

Step 3: Selective Hydrolysis

  • Dissolve the Boc-protected diester in a mixture of tetrahydrofuran (THF) and water.

  • Add one equivalent of lithium hydroxide (LiOH) at 0 °C.

  • Stir the reaction at room temperature and monitor for the selective hydrolysis of the less sterically hindered methyl ester.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid.

Step 4: Amide Coupling

  • Dissolve the mono-acid from the previous step in DCM.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Add a solution of dimethylamine in THF.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final product, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

Physicochemical and Pharmacological Considerations

The chemical properties of the title compound are dictated by its constituent functional groups.

Functional GroupPredicted ContributionPotential Impact on Drug Development
tert-Butyl Ester Increases lipophilicity. Can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid.May improve membrane permeability and oral bioavailability. The active form could be the carboxylic acid.
Dimethylcarbamoyl A polar group that can act as a hydrogen bond acceptor. Generally metabolically stable.Can enhance solubility and modulate interactions with the biological target. Its stability can contribute to a longer half-life.
Piperidine Ring Provides a three-dimensional scaffold. The nitrogen can be protonated at physiological pH.The conformational properties of the ring will influence the spatial orientation of the substituents, which is crucial for target binding. The basicity of the nitrogen will affect solubility and potential off-target interactions.

Potential Applications in Drug Development

Substituted piperidine-2-carboxylates and piperidine carboxamides are prevalent in various therapeutic areas. The title compound, as a novel scaffold, could be explored for a range of applications, including but not limited to:

  • Enzyme Inhibitors: The functional groups could interact with the active sites of enzymes such as proteases, kinases, or hydrolases.

  • Receptor Ligands: The molecule could be designed to fit into the binding pockets of G-protein coupled receptors (GPCRs) or ion channels.

  • Fragment-Based Drug Discovery: The compound could serve as a starting point for the development of more potent and selective drug candidates.

Conclusion

While "tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate" is not a widely documented compound, this guide provides a comprehensive theoretical framework for its molecular properties and a plausible synthetic strategy. By leveraging established principles of organic chemistry and knowledge of related piperidine derivatives, researchers can use this information as a foundation for the synthesis and exploration of this and similar novel chemical entities in their drug discovery programs. The insights into the potential contributions of the individual functional groups offer a rationale for its potential utility as a pharmacologically active agent.

References

  • N-methylpiperidine-3-carboxamide - ChemBK. (2024, April 9). Retrieved from [Link]

  • tert-Butyl 1-hydroxypiperidine-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dimethylcarbamoyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. (2014, December 18). Google Patents.
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019, May 17). PubMed. Retrieved from [Link]

  • Dimethylcarbamoyl Chloride | C3H6ClNO. (n.d.). PubChem. Retrieved from [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4. (n.d.). PubChem. Retrieved from [Link]

  • [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025, December 5). MDPI. Retrieved from [Link]

  • Full article: Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023, June 29). Taylor & Francis. Retrieved from [Link]

  • Synthesis of highly substituted 2-spiropiperidines. (2018, July 30). White Rose Research Online. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Strategic Overview The piperidine ring is a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Strategic Overview

The piperidine ring is a privileged scaffold in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and enhance target binding affinity. The synthesis of differentially functionalized piperidines, such as tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate , requires a highly orchestrated sequence of protection, coupling, and reduction steps.

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of aliphatic heterocycle synthesis. Instead of attempting to functionalize an intact piperidine ring—which often leads to poor regioselectivity—this route leverages the innate predictability of pyridine chemistry. By starting with a commercially available, pre-functionalized pyridine core [1], we can perform selective transformations before executing a global stereoselective catalytic hydrogenation to yield the final saturated product.

Retrosynthetic Logic & Workflow

The protocol is built upon a robust four-step sequence:

  • Mild Esterification: Protection of the C2 carboxylic acid as a tert-butyl ester.

  • Chemoselective Saponification: Targeted hydrolysis of the C5 methyl ester.

  • Amide Coupling: Installation of the dimethylcarbamoyl group.

  • Catalytic Hydrogenation: Diastereoselective reduction of the pyridine core to the piperidine system.

SynthesisWorkflow SM 5-(Methoxycarbonyl)picolinic acid CAS: 17874-79-2 Int1 2-tert-Butyl 5-methyl pyridine-2,5-dicarboxylate SM->Int1 Step 1: Boc₂O, DMAP t-BuOH, 35 °C Int2 6-(tert-Butoxycarbonyl)nicotinic acid Int1->Int2 Step 2: LiOH·H₂O THF/H₂O, RT Int3 tert-Butyl 5-(dimethylcarbamoyl) picolinate Int2->Int3 Step 3: HNMe₂·HCl, HATU DIPEA, DMF, RT Target tert-Butyl 5-(dimethylcarbamoyl) piperidine-2-carboxylate Int3->Target Step 4: H₂ (50 psi), 5% Rh/C AcOH, 50 °C

Figure 1: Four-step synthetic workflow for tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all stoichiometric calculations are standardized against a 10.0 g scale of the starting material.

StepReagent / MaterialMW ( g/mol )EquivalentsMass / Volume
1 5-(Methoxycarbonyl)picolinic acid181.151.0010.0 g
1 Di-tert-butyl dicarbonate (Boc₂O)218.251.5018.1 g
1 4-Dimethylaminopyridine (DMAP)122.170.100.67 g
2 Lithium hydroxide monohydrate41.961.202.78 g
3 Dimethylamine hydrochloride81.551.506.75 g
3 HATU380.231.2025.2 g
3 N,N-Diisopropylethylamine (DIPEA)129.244.0038.4 mL
4 5% Rhodium on Carbon (Rh/C)N/A20 wt%~2.4 g

Detailed Experimental Methodologies

Step 1: tert-Butyl Esterification

Causality & Expert Insight: Standard acidic esterification using isobutylene gas and H₂SO₄ requires specialized pressure vessels. By utilizing Boc₂O and catalytic DMAP in tert-butanol, we achieve a highly efficient, mild esterification. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O that drives the reaction forward without degrading the substrate.

Protocol:

  • Suspend 5-(methoxycarbonyl)picolinic acid (10.0 g, 55.2 mmol) in tert-butanol (100 mL) under a nitrogen atmosphere.

  • Add DMAP (0.67 g, 5.5 mmol) and warm the mixture to 35 °C.

  • Add Boc₂O (18.1 g, 82.8 mmol) dropwise over 30 minutes. Gas evolution (CO₂) will be observed.

  • Stir the reaction at 35 °C for 12 hours.

  • Concentrate the mixture in vacuo, dissolve the residue in EtOAc (150 mL), and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the baseline starting material. LC-MS: Expected [M+H]⁺ = 238.1.

Step 2: Chemoselective Saponification

Causality & Expert Insight: Structural differentiation is key here. The C2 tert-butyl ester is sterically shielded by its own bulky methyl groups and the adjacent pyridine nitrogen, rendering it highly stable to base. Conversely, the C5 methyl ester is unhindered. Mild saponification with LiOH selectively hydrolyzes the C5 position, ensuring perfect chemoselectivity.

Protocol:

  • Dissolve the intermediate from Step 1 (~13.1 g, 55.2 mmol) in a 3:1 mixture of THF/H₂O (120 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2.78 g, 66.2 mmol) in one portion.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~3 using 1M citric acid.

  • Extract the precipitated product with EtOAc (3 × 75 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield 6-(tert-butoxycarbonyl)nicotinic acid.

  • Self-Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the complete disappearance of the methyl ester singlet at ~3.95 ppm. LC-MS: Expected [M+H]⁺ = 224.1.

Step 3: Amide Coupling

Causality & Expert Insight: HATU is selected over traditional carbodiimides (like EDC) due to its superior reaction kinetics, which is critical when coupling volatile and somewhat hindered secondary amines like dimethylamine. A large excess of DIPEA is utilized to serve a dual purpose: it liberates the free dimethylamine from its hydrochloride salt and maintains the optimal basic environment for the HATU-mediated coupling.

Protocol:

  • Dissolve 6-(tert-butoxycarbonyl)nicotinic acid (~12.3 g, 55.2 mmol) and HATU (25.2 g, 66.2 mmol) in anhydrous DMF (100 mL) at room temperature.

  • Add DIPEA (38.4 mL, 220.8 mmol) and stir for 15 minutes to pre-activate the acid.

  • Add dimethylamine hydrochloride (6.75 g, 82.8 mmol) to the activated mixture.

  • Stir at room temperature for 6 hours.

  • Quench the reaction by pouring into ice water (300 mL). Extract with EtOAc (3 × 100 mL).

  • Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 50 mL) to remove DMF, followed by brine. Dry and concentrate to yield tert-butyl 5-(dimethylcarbamoyl)picolinate.

  • Self-Validation Checkpoint: LC-MS: Expected [M+H]⁺ = 251.1.

Step 4: Catalytic Hydrogenation

Causality & Expert Insight: Aromatic pyridines are notoriously resistant to catalytic hydrogenation due to their resonance stability. The basic pyridine nitrogen also tends to poison the catalyst. Glacial acetic acid is critical here; it protonates the pyridine nitrogen, disrupting its coordination to the metal surface and lowering the activation energy for reduction [2]. While PtO₂ is a traditional choice, 5% Rh/C is strictly preferred in this protocol because it offers superior cis diastereoselectivity and is highly reproducible on scale [3].

Protocol:

  • Dissolve tert-butyl 5-(dimethylcarbamoyl)picolinate (~12.0 g, 47.9 mmol) in glacial acetic acid (100 mL) in a high-pressure hydrogenation vessel.

  • Carefully add 5% Rh/C (2.4 g, 20 wt%) under a continuous stream of nitrogen.

  • Purge the vessel with nitrogen (3×), then with hydrogen gas (3×).

  • Pressurize the vessel to 50 psi with H₂ and heat to 50 °C. Agitate vigorously for 12–16 hours.

  • Cool to room temperature, vent the hydrogen safely, and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with MeOH (50 mL).

  • Concentrate the filtrate. To free-base the resulting piperidine acetate salt, dissolve the residue in DCM (150 mL) and wash with saturated aqueous Na₂CO₃ until the aqueous layer is basic (pH 9).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product: tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate .

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of aromatic protons (7.5–9.0 ppm) and the appearance of broad aliphatic multiplets (1.5–3.5 ppm). LC-MS: Expected [M+H]⁺ = 257.2.

References

  • Sreenivasulu, R. et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst". Asian Journal of Chemistry, 2015.[Link]

  • "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600". Organic Process Research & Development, ACS Publications, 2019.[Link]

Application

Application Notes and Protocols: tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in a significant porti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in a significant portion of clinically successful pharmaceuticals.[1][2] This document provides a detailed technical guide on the application of a specialized, yet underexplored, building block: tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate . While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs—the piperidine-2-carboxylate and the 5-dimethylcarbamoyl group—are of significant interest in contemporary drug discovery. Notably, the 5-carbamoyl moiety is a key feature in the structure of the Factor Xa inhibitor, Edoxaban, highlighting the potential of this substitution pattern in modulating target engagement and pharmacokinetic properties.[3][4][5][6][7] This guide will elucidate the rationale for its use, provide a detailed synthetic protocol, and explore its potential applications as a versatile scaffold for the development of novel therapeutics.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged heterocyclic scaffold in drug design due to its ability to confer favorable physicochemical properties to a molecule.[1][2] Its three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. The nitrogen atom, which is basic at physiological pH, can enhance aqueous solubility and form key ionic interactions with receptors and enzymes.

The subject of this guide, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, presents a unique combination of functionalities that make it a highly valuable building block:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides a robust and readily cleavable protecting group for the piperidine nitrogen, enabling selective chemical transformations at other positions of the molecule.

  • Piperidine-2-carboxylate Moiety: This feature provides a handle for further chemical elaboration, such as amide bond formation, to introduce additional pharmacophoric elements. The substitution at the 2-position can also influence the conformational preference of the piperidine ring.

  • 5-(Dimethylcarbamoyl) Group: The presence of a carbamoyl group at the 5-position can significantly impact a molecule's properties. It can act as a hydrogen bond acceptor, influencing target binding and solubility. The dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor, which can be advantageous in certain contexts to reduce metabolic lability or unwanted interactions. The relevance of this substitution pattern is underscored by its presence in key intermediates for the synthesis of the anticoagulant drug Edoxaban.[3][4][5][6][7]

Potential Therapeutic Applications: An Inferential Analysis

Based on the established roles of the piperidine scaffold and its derivatives in medicinal chemistry, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate can be envisioned as a key building block for the synthesis of novel drug candidates across several therapeutic areas:

  • Anticoagulants: Drawing a direct parallel to the structural motifs in Edoxaban, this building block is a prime candidate for the development of novel Factor Xa inhibitors or other coagulation cascade enzyme inhibitors. The 5-carbamoyl group could play a crucial role in binding to the S4 pocket of Factor Xa.

  • Oncology: Piperidine derivatives are prevalent in a wide array of anticancer agents. The unique substitution pattern of this molecule could be exploited to generate novel kinase inhibitors, protein-protein interaction modulators, or compounds targeting other cancer-related pathways.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting the CNS. The polarity and hydrogen bonding capacity of the carbamoyl group, combined with the overall lipophilicity, could be fine-tuned to achieve blood-brain barrier penetration and target CNS receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders.

  • Infectious Diseases: The structural diversity that can be generated from this building block makes it a valuable starting point for the synthesis of novel antibacterial, antiviral, or antifungal agents.

Physicochemical Properties and Their Implications in Drug Design

The incorporation of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate into a lead molecule can be expected to modulate its physicochemical properties in the following ways:

PropertyInfluence of the Building BlockRationale
Solubility Potentially enhancedThe carbamoyl group can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
Lipophilicity (LogP) ModerateThe tert-butyl and dimethyl groups contribute to lipophilicity, while the ester and amide functionalities add polarity. This balance is often desirable in drug candidates.
Metabolic Stability Potentially improvedThe dimethylated carbamoyl group is less susceptible to enzymatic hydrolysis compared to a primary or secondary amide.
Target Binding Introduction of key interactionsThe carbamoyl oxygen can act as a hydrogen bond acceptor, and the overall 3D shape of the piperidine ring can provide a rigid scaffold for optimal ligand-receptor interactions.
Synthetic Tractability HighThe orthogonal protecting groups (Boc and tert-butyl ester) allow for selective and controlled chemical modifications.

Synthetic Protocol: A Plausible Route

Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Amide Coupling cluster_4 Step 5: Reduction of Lactam cluster_5 Step 6: N-Boc Protection cluster_6 Step 7: Directed ortho-Metalation and Carboxylation cluster_7 Step 8: Esterification A Dimethyl malonate C Intermediate 1 A->C NaH, THF B Acrylonitrile B->C D Intermediate 1 C->D E Intermediate 2 (Piperidone derivative) D->E H2, Raney Ni, NH3/MeOH F Intermediate 2 E->F G Intermediate 3 (5-Carboxypiperidin-2-one) F->G 1. NaOH, H2O, heat 2. HCl, heat H Intermediate 3 G->H J Intermediate 4 (5-(Dimethylcarbamoyl)piperidin-2-one) H->J HATU, DIPEA, DMF I Dimethylamine I->J K Intermediate 4 J->K L Intermediate 5 (5-(Dimethylcarbamoyl)piperidine) K->L LiAlH4, THF M Intermediate 5 L->M O Intermediate 6 (N-Boc-5-(dimethylcarbamoyl)piperidine) M->O Et3N, DCM N Boc2O N->O P Intermediate 6 O->P Q s-BuLi, TMEDA P->Q R CO2 (gas) S Intermediate 7 (N-Boc-5-(dimethylcarbamoyl)piperidine-2-carboxylic acid) Q->S 1. -78 °C to rt 2. Quench with CO2 T Intermediate 7 S->T V Final Product (tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate) T->V DBU, MeCN U tert-Butyl bromide U->V

Caption: Proposed synthetic workflow for tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

Detailed Experimental Protocol

Materials:

  • Dimethyl malonate

  • Acrylonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Raney Nickel (Raney Ni)

  • Ammonia in methanol (7N)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dimethylamine hydrochloride

  • Lithium aluminum hydride (LiAlH4)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • sec-Butyllithium (s-BuLi)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Carbon dioxide (CO2), gas

  • tert-Butyl bromide

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Acetonitrile (MeCN), anhydrous

Step 1: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate (Intermediate 1)

  • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add dimethyl malonate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add acrylonitrile (1.0 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Intermediate 1.

Step 2: Synthesis of Ethyl 2-oxopiperidine-5-carboxylate (Intermediate 2)

  • In a high-pressure reactor, dissolve Intermediate 1 in a 7N solution of ammonia in methanol.

  • Add a catalytic amount of Raney Ni slurry.

  • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reactor, carefully filter the catalyst, and concentrate the filtrate to obtain the crude piperidone derivative (Intermediate 2).

Step 3: Synthesis of 5-Carboxypiperidin-2-one (Intermediate 3)

  • To a solution of Intermediate 2 in water, add an excess of NaOH (e.g., 3 eq).

  • Heat the mixture to reflux and stir overnight to effect hydrolysis of the ester.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

  • Heat the acidified solution to reflux for several hours to promote decarboxylation.

  • Cool the solution and concentrate under reduced pressure. The resulting solid can be purified by crystallization to yield Intermediate 3.

Step 4: Synthesis of 5-(Dimethylcarbamoyl)piperidin-2-one (Intermediate 4)

  • To a solution of Intermediate 3 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add dimethylamine hydrochloride (1.2 eq) and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Intermediate 4.

Step 5: Synthesis of 5-(Dimethylcarbamoyl)piperidine (Intermediate 5)

  • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of Intermediate 4 (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain crude Intermediate 5, which can be used in the next step without further purification.

Step 6: Synthesis of tert-Butyl 5-(dimethylcarbamoyl)piperidine-1-carboxylate (Intermediate 6)

  • To a solution of Intermediate 5 (1.0 eq) in anhydrous DCM, add Et3N (1.5 eq) and Boc2O (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography to yield Intermediate 6.

Step 7: Synthesis of 1-(tert-Butoxycarbonyl)-5-(dimethylcarbamoyl)piperidine-2-carboxylic acid (Intermediate 7)

  • To a solution of Intermediate 6 (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add s-BuLi (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to -78 °C and bubble CO2 gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford Intermediate 7.

Step 8: Synthesis of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate (Final Product)

  • To a solution of Intermediate 7 (1.0 eq) in anhydrous acetonitrile, add DBU (1.5 eq).

  • Add tert-butyl bromide (1.5 eq) and heat the mixture to 50-60 °C overnight.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography to obtain the final product, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

Conclusion: A Building Block with Untapped Potential

While not a widely commercialized compound, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate represents a building block with significant, yet largely untapped, potential in drug discovery. Its structural features, particularly the 5-carbamoyl group reminiscent of a key moiety in Edoxaban, suggest its utility in the design of novel therapeutics targeting a range of diseases. The synthetic protocol outlined herein provides a viable pathway for its preparation, enabling its incorporation into medicinal chemistry programs. As the demand for novel chemical matter with favorable drug-like properties continues to grow, the exploration of such well-designed, multifunctional building blocks will be paramount to the discovery of the next generation of medicines.

References

  • US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google Patents.
  • CN106316889A - Preparation method of Edoxaban intermediate - Google Patents.
  • CN112940012B - Preparation method of edoxaban and intermediate thereof - Google Patents.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. Available at: [Link]

  • EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 - EPO. Available at: [Link]

  • edoxaban - New Drug Approvals. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed. Available at: [Link]

  • (PDF) Direct synthesis of furan-2,5-dicarboxylic acid monoamides - ResearchGate. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. Available at: [Link]

  • tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate - PubChem. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

  • Tert-Butyl(1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate oxalic acid. Available at: [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. Available at: [Link]

  • KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents.

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Method

The Strategic Utility of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Within this context, strategically function...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry, the rational design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Within this context, strategically functionalized heterocyclic scaffolds serve as invaluable building blocks. tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a prime exemplar of such a scaffold, embodying a convergence of structural features that render it a highly versatile intermediate in the synthesis of pharmacologically active agents. This technical guide provides an in-depth exploration of the applications and experimental protocols associated with this compound, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

The core value of tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate lies in the orthogonal reactivity of its constituent functional groups. The piperidine ring, a privileged structure in medicinal chemistry, provides a three-dimensional framework that can effectively probe biological space and establish crucial interactions with protein targets[1]. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, ensuring the stability of the amine during various synthetic transformations while allowing for its facile deprotection under acidic conditions to enable subsequent functionalization[2]. The tert-butyl ester at the 2-position and the dimethylcarbamoyl group at the 5-position offer distinct handles for further molecular elaboration, making this intermediate a linchpin in the assembly of diverse compound libraries.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective utilization in synthesis. While specific experimental data for tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is not extensively published, data from closely related analogs such as (S)-1-Boc-piperidine-2-carboxylic acid and other substituted piperidines can provide valuable insights[3].

PropertyPredicted/Analog-Derived ValueSource/Rationale
Molecular FormulaC₁₄H₂₆N₂O₃-
Molecular Weight270.37 g/mol -
AppearanceWhite to off-white solidBased on related N-Boc piperidine derivatives[3]
Melting Point122-126 °C (for (S)-1-Boc-piperidine-2-carboxylic acid)[3]
Boiling Point353.2 °C at 760 mmHg (for (S)-1-Boc-piperidine-2-carboxylic acid)[3]
SolubilitySoluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Insoluble in water.General solubility of N-Boc protected amino acid esters.

Spectroscopic Data (Predicted/Analog-Based)

The structural integrity of tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate would be confirmed through standard spectroscopic techniques. Below is a predicted spectroscopic profile based on analogous compounds[4][5].

TechniquePredicted Chemical Shifts/Signals
¹H NMR (CDCl₃)δ 4.0-4.2 (m, 1H, CH-COO), 3.0-3.2 (m, 2H, N-CH₂), 2.9 (s, 6H, N(CH₃)₂), 1.8-2.2 (m, 4H, piperidine CH₂), 1.4-1.6 (m, 2H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ 172 (C=O, ester), 170 (C=O, amide), 80 (C(CH₃)₃), 55-60 (CH-COO), 40-45 (N-CH₂), 35-40 (N(CH₃)₂), 20-30 (piperidine CH₂)
IR (KBr)ν (cm⁻¹) 2970 (C-H stretch), 1730 (C=O stretch, ester), 1640 (C=O stretch, amide), 1160 (C-O stretch)

Core Synthetic Applications and Protocols

The primary utility of tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is as a chiral building block for the synthesis of more complex molecules, particularly in the development of novel drug candidates. The presence of the Boc protecting group allows for selective manipulation of other functional groups, followed by deprotection and further elaboration at the nitrogen atom.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

A common transformation involving this intermediate is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by amide bond formation. This protocol outlines a general procedure for this two-step sequence.

Step 1: Hydrolysis of the tert-Butyl Ester

Rationale: The tert-butyl ester can be selectively cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free carboxylic acid without affecting the Boc protecting group.

  • Dissolve tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude N-Boc-5-(dimethylcarbamoyl)piperidine-2-carboxylic acid can be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Amide Coupling with a Primary or Secondary Amine

Rationale: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents to form a new amide bond. Reagents such as EDC/HOBt or HATU are commonly employed to activate the carboxylic acid.

  • Dissolve N-Boc-5-(dimethylcarbamoyl)piperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF, 10 volumes).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

G cluster_0 Protocol 1: Amide Coupling Start tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate Step1 Ester Hydrolysis (TFA, DCM) Start->Step1 Intermediate N-Boc-5-(dimethylcarbamoyl)piperidine-2-carboxylic acid Step1->Intermediate Step2 Amide Coupling (EDC, HOBt, Amine, DIPEA) Intermediate->Step2 Product N-Boc Protected Amide Product Step2->Product

Caption: Workflow for Amide Coupling.

Protocol 2: Boc Deprotection and N-Functionalization

The removal of the Boc group unveils the secondary amine of the piperidine ring, which can then be functionalized in a variety of ways, such as reductive amination, acylation, or sulfonylation.

Rationale: The Boc group is readily cleaved under acidic conditions, most commonly with a strong acid like hydrochloric acid (HCl) in an organic solvent or neat TFA.

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol (10 volumes).

  • Add a solution of 4 M HCl in 1,4-dioxane (10 eq) or an excess of TFA.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure. If HCl was used, the product will be the hydrochloride salt.

  • The crude deprotected piperidine salt can often be used directly in the next step after neutralization or can be purified.

Subsequent N-Functionalization (Example: Reductive Amination)

  • Suspend the deprotected piperidine hydrochloride salt (1.0 eq) in a solvent such as dichloromethane or methanol (10 volumes).

  • Add a base like triethylamine or DIPEA (1.1 eq) to neutralize the salt.

  • Add the desired aldehyde or ketone (1.0-1.2 eq).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

G cluster_1 Protocol 2: N-Functionalization Start_N N-Boc Piperidine Derivative Deprotection Boc Deprotection (HCl or TFA) Start_N->Deprotection Deprotected_Intermediate Piperidine Salt Deprotection->Deprotected_Intermediate Neutralization Neutralization (Base) Deprotected_Intermediate->Neutralization N_Functionalization N-Functionalization (e.g., Reductive Amination) Neutralization->N_Functionalization Final_Product N-Functionalized Product N_Functionalization->Final_Product SAR Scaffold tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate Piperidine Core C2-Ester C5-Amide N-Boc Piperidine 3D Conformation Lipophilicity pKa Modulation Scaffold:f0->Piperidine Ester Prodrug Strategy Amide Coupling Bioisosteric Replacement Scaffold:f1->Ester Amide H-Bonding Interactions Solubility Metabolic Stability Scaffold:f2->Amide Boc Amine Protection N-Functionalization SAR Exploration Scaffold:f3->Boc

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Application

Advanced Application Note: The Role and Mechanics of tert-Butyl Carbamates (Boc) in Medicinal Chemistry

Executive Summary The tert-butyloxycarbonyl (Boc) group is a foundational pillar in medicinal chemistry, primarily serving as a robust protecting group for amines during complex multi-step organic syntheses[1][2]. Its st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a foundational pillar in medicinal chemistry, primarily serving as a robust protecting group for amines during complex multi-step organic syntheses[1][2]. Its stability against nucleophiles, catalytic hydrogenation, and basic conditions makes it an indispensable tool for active pharmaceutical ingredient (API) development and solid-phase peptide synthesis (SPPS)[3][4]. Beyond its transient role in synthesis, the carbamate moiety is increasingly retained in final drug architectures as a structural motif to modulate pharmacokinetics and inter-molecular interactions[5]. This guide provides a comprehensive, self-validating framework for utilizing Boc chemistry, detailing mechanistic causality, orthogonal strategies, and validated experimental protocols.

Strategic Utility in Drug Design & Synthesis

Orthogonal Protection Strategies

The primary value of the Boc group lies in its orthogonality. Because it is highly stable to basic conditions and nucleophilic attack, it can be used in tandem with base-labile protecting groups (such as Fmoc) or hydrogenation-labile groups (such as Cbz)[3][6]. This allows chemists to selectively deprotect specific amines in a polyfunctional molecule without disturbing others, a critical requirement for synthesizing branched peptides or complex heterocyclic drugs[4].

Carbamates as Pharmacophores

While typically cleaved before the final product is realized, the carbamate functional group is sometimes deliberately retained. Carbamates act as "amide-ester" hybrids, offering a unique resonance structure that provides chemical stability while mimicking peptide bonds[5]. This structural motif can improve a drug's lipophilicity, enhance membrane permeability, and increase the biological activity of active pharmacophores[5].

Mechanistic Causality: Protection and Deprotection

The Thermodynamics of Protection

The installation of a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is driven to completion by a powerful thermodynamic sink: the evolution of carbon dioxide gas[6][7].

  • Mechanism : The amine nucleophilically attacks the carbonyl carbon of Boc₂O, forming a tetrahedral intermediate[6][7].

  • Causality of Base Independence : As the intermediate collapses, it expels tert-butyl carbonate as a leaving group. This leaving group spontaneously decomposes into CO₂ gas and tert-butoxide[7][8]. Because tert-butoxide is a strong base, it can deprotonate the initial ammonium intermediate, meaning exogenous bases (like TEA or DIPEA) are not strictly required for the reaction to proceed, though they are often added to accelerate kinetics[7][8].

Acid-Catalyzed Deprotection and Cation Scavenging

Boc deprotection is classically achieved via acidolysis using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[2][6].

  • Mechanism : The acid protonates the carbamate oxygen, weakening the tert-butyl-oxygen bond. This bond cleaves to release a stable tert-butyl cation and a carbamic acid intermediate[2][6]. The carbamic acid then spontaneously decarboxylates to yield the free amine[2].

  • The Scavenger Imperative : The generated tert-butyl cation is a highly reactive electrophile. If left unchecked, it will undergo Friedel-Crafts alkylation with electron-rich aromatic rings (e.g., tryptophan) or alkylate nucleophilic thiols[1][3][9]. To prevent the formation of these yield-reducing and potentially genotoxic impurities, nucleophilic scavengers (such as triisopropylsilane, water, or anisole) must be included in the cleavage cocktail to safely trap the cation[1][9].

Boc_Deprotection A N-Boc Protected Amine (R-NH-Boc) B Protonation by Acid (H+) (R-NH-BocH+) A->B + Strong Acid (e.g., TFA) C Fragmentation Cleavage of t-Bu-O bond B->C D Carbamic Acid (R-NH-COOH) C->D E tert-Butyl Cation (t-Bu+) C->E F Decarboxylation (- CO2) D->F Spontaneous H Isobutylene or Alkylated Scavenger E->H Loss of H+ or Scavenger Capture G Free Amine Salt (R-NH3+) F->G + H+

Mechanistic pathway of acid-catalyzed N-Boc deprotection.

Comparative Analysis of Amine Protecting Groups

To design an effective orthogonal synthesis, chemists must understand the relative stabilities of various protecting groups. The table below summarizes the conditions required for cleavage and the resulting byproducts.

Protecting GroupCleavage Reagent(s)Stability ProfilePrimary Byproducts
Boc (tert-Butyloxycarbonyl)Strong Acid (TFA, HCl)[1][2]Stable to bases, nucleophiles, H₂/Pd[3]Isobutylene, CO₂, t-Bu-adducts
Fmoc (Fluorenylmethyloxycarbonyl)Mild Base (20% Piperidine)Stable to acids, H₂/PdDibenzofulvene, CO₂
Cbz (Benzyloxycarbonyl)H₂/Pd-C, Strong Lewis AcidsStable to mild acids, mild basesToluene, CO₂
Alloc (Allyloxycarbonyl)Pd(0) Catalyst, PhenylsilaneStable to acids, basesPropylene, CO₂

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues (such as gas evolution) are embedded to ensure real-time verification of reaction progress.

Protocol A: Chemoselective N-Boc Protection (Aqueous/Biphasic)

This method utilizes water as a solvent, making it environmentally friendly and highly efficient for structurally diverse amines[1][10].

  • Preparation : In a 50 mL round-bottom flask, suspend the primary or secondary amine (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL)[10].

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.05 mmol) dropwise to the stirring suspension at ambient temperature[1][10].

  • Observation & Validation : Stir the mixture vigorously. The reaction is self-validating; the evolution of CO₂ gas bubbles indicates that the tetrahedral intermediate is collapsing and the reaction is proceeding[7][8]. Crucial Safety Note: Never perform this reaction in a sealed, closed system due to the risk of overpressurization from CO₂ gas[7][8].

  • Workup : Once gas evolution ceases and TLC indicates the disappearance of the starting amine (typically 10–30 minutes), add dichloromethane (10 mL) to extract the product[10]. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum[10].

Protocol B: Acid-Mediated Boc Deprotection with Cation Scavenging

This is the industry standard for removing Boc groups, particularly in peptide synthesis[2][6].

  • Preparation : Dissolve the N-Boc protected compound (1.0 mmol) in dichloromethane (DCM, 4.0 mL).

  • Scavenger Addition : Add a cation scavenger, such as triisopropylsilane (TIPS, 0.1 mL) or anisole, to the solution. This is critical if the substrate contains electron-rich aromatic rings or thiols[1][9].

  • Acidification : Slowly add neat trifluoroacetic acid (TFA, 4.0 mL) to the stirring solution at 0 °C, then allow it to warm to room temperature[2][6].

  • Observation & Validation : The reaction will immediately begin to bubble as CO₂ is released[2][6]. The cessation of bubbling (usually within 1–2 hours) is a strong physical indicator of reaction completion.

  • Isolation : Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 × 5 mL) to yield the deprotected amine as a TFA salt.

Orthogonal_Workflow Start Amino Acid with Fmoc-α-NH2 & Boc-Side Chain Step1 Base Treatment (20% Piperidine/DMF) Start->Step1 Int1 Free α-NH2 (Boc remains intact) Step1->Int1 Fmoc Removal Step2 Peptide Coupling (HBTU/DIPEA) Int1->Step2 Int2 Elongated Peptide (Side chains Boc-protected) Step2->Int2 Amide Bond Formation Step3 Global Deprotection & Cleavage (TFA/Scavengers) Int2->Step3 End Fully Deprotected Target Peptide Step3->End Boc Removal & Resin Cleavage

Orthogonal protection strategy utilizing Fmoc and Boc groups.

Protocol C: Mild Base-Promoted Deprotection for Acid-Sensitive Substrates

Conventional acid-mediated Boc deprotection can degrade acid-sensitive functional groups like nitriles or delicate heterocyclic cores. A recent 2026 advancement enables base-promoted deprotection[11].

  • Preparation : Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (10 mL)[11].

  • Reagent Addition : Add cesium carbonate (Cs₂CO₃, 3.0 mmol) to the solution[11].

  • Reaction : Heat the mixture to reflux. Monitor via HPLC or TLC. The reaction typically affords >90% yield of the free amine while fully preserving delicate nitrile functionalities[11].

  • Workup : Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under vacuum[11].

References

  • "Boc Protection Mechanism (Boc2O + Base)", Common Organic Chemistry.
  • "Boc Protection Mechanism (Boc2O)", Common Organic Chemistry.
  • "Boc-Protected Amino Groups", Organic Chemistry Portal.
  • "Amine Protection and Deprotection", Master Organic Chemistry.
  • "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents", PMC.
  • "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions", PMC.
  • "tert-Butyloxycarbonyl protecting group", Wikipedia.
  • "A Better Understanding of Di Tert Butyl Dicarbonate", Echemi.
  • "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies", Benchchem.
  • "BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides", ACS.
  • "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions", ChemRxiv.

Sources

Method

Experimental procedure for N-Boc protection of piperidine derivatives

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Workflow Optimization Mechanistic Grounding & Causality The prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Workflow Optimization

Mechanistic Grounding & Causality

The protection of secondary amines, particularly piperidine scaffolds ubiquitous in medicinal chemistry, using the tert-butyloxycarbonyl (Boc) group is a critical synthetic transformation. The reaction relies on a nucleophilic acyl substitution where the lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), forming a tetrahedral intermediate (1)[1].

While aliphatic amines like piperidine are highly nucleophilic, the addition of a mild organic base such as triethylamine (TEA) is strategically employed. The base abstracts a proton from the positively charged intermediate, accelerating its collapse and the subsequent elimination of the tert-butyl carbonate leaving group (2)[2].

The Self-Validating Phenomenon: This reaction is inherently self-validating. The eliminated tert-butyl carbonate is highly unstable and spontaneously decomposes into tert-butanol and carbon dioxide (CO₂) gas (3)[3]. The stoichiometric evolution of CO₂ effervescence provides a real-time macroscopic indicator of microscopic reaction progress. Because of this gas generation, closed systems must never be used to prevent hazardous pressure accumulation[3].

Mechanism N1 Piperidine Derivative (Secondary Amine) N3 Nucleophilic Attack (Tetrahedral Intermediate) N1->N3 N2 Boc2O + TEA (Solvent: DCM or THF) N2->N3 N4 Elimination of t-Butyl Carbonate N3->N4 N5 CO2 Gas Evolution (Visual Validation) N4->N5 Decomposition N6 t-Butanol Byproduct N4->N6 Decomposition N7 N-Boc Piperidine (Target Product) N4->N7 Proton Abstraction

Mechanistic pathway and self-validation of N-Boc protection.

Quantitative Reaction Parameters

To provide context for the reactivity of piperidines, the following table summarizes standard N-Boc protection parameters across different amine classes based on established kinetic data (2)[2].

Amine ClassificationReagent EquivalentsBase / CatalystSolvent SystemTemperatureTimeExpected Yield
Secondary Aliphatic (Piperidines) Boc₂O (1.1–1.5 eq)TEA (1.2–1.5 eq)DCM or THF0 °C to RT2–8 h>90%
Primary Aromatic Boc₂O (1.5 eq)DMAP (cat.)AcetonitrileRT to 50 °C4–24 h85–95%
Aqueous / Amino Acids Boc₂O (1.1 eq)NaOH (aq)Dioxane / WaterRT4–12 h>85%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes physical or chemical checkpoints to ensure the reaction is proceeding correctly.

Workflow S1 1. Dissolution Piperidine + DCM + TEA S2 2. Ice Bath (0 °C) Dropwise Boc2O S1->S2 S3 3. Warm to RT Stir 2-12 hours S2->S3 S4 4. TLC Monitoring (KMnO4 Stain) S3->S4 S5 5. Aqueous Workup NH4Cl then NaHCO3 S4->S5 S6 6. Organic Layer Dry & Concentrate S5->S6

Step-by-step experimental workflow for N-Boc protection.

Phase 1: Reagent Preparation & Activation

Procedure: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of 0.1–0.5 M. Add triethylamine (TEA) (1.2–1.5 eq) and stir for 5–10 minutes at room temperature (1)[1].

  • Causality: DCM is preferred for its excellent solvency and low boiling point, facilitating easy removal. TEA ensures the amine remains unprotonated and highly nucleophilic.

  • Validation Checkpoint: Complete dissolution must be observed. A homogeneous system prevents localized concentration gradients that can lead to impurity formation.

Phase 2: Controlled Electrophilic Addition

Procedure: Cool the reaction flask to 0 °C using an ice bath. In a separate vial, dissolve Boc₂O (1.1–1.3 eq) in a minimal volume of solvent and add it dropwise to the stirring amine solution (4)[4].

  • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction. For highly nucleophilic piperidines, excess heat or rapid addition can lead to over-protection (di-Boc formation) or side reactions, such as O-Boc formation if hydroxyl groups are present on the piperidine ring[4].

  • Validation Checkpoint: The onset of mild effervescence (CO₂ gas evolution) visually confirms that the nucleophilic attack and subsequent decomposition of the intermediate are actively occurring.

Phase 3: Propagation and Monitoring

Procedure: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS (1)[1].

  • Validation Checkpoint: Spot the reaction mixture against the starting material. The complete disappearance of the highly polar, baseline-retained amine spot (visualized via KMnO₄ or ninhydrin stain) and the emergence of a higher-Rf product spot confirms reaction completion[4].

Phase 4: Quenching and Aqueous Workup

Procedure: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or additional DCM), and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine (4)[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

  • Causality: NH₄Cl neutralizes the TEA base, while the NaHCO₃ wash is critical for hydrolyzing and removing any unreacted Boc₂O and acidic byproducts[4].

  • Validation Checkpoint: The cessation of gas evolution during the NaHCO₃ wash indicates that all residual Boc₂O has been successfully degraded and neutralized.

Troubleshooting & Optimization

When scaling up or dealing with heavily functionalized piperidines, specific deviations from the standard protocol may be required:

  • Issue: Di-Boc Formation or O-Boc Impurities.

    • Cause: High temperatures or excessive Boc₂O equivalents.

    • Solution: Strictly maintain 0 °C during the electrophile addition and limit Boc₂O to 1.05–1.1 equivalents. Neutralize the pH during workup before any heating steps to prevent elimination or degradation (4)[4].

  • Issue: Sluggish or Incomplete Reaction.

    • Cause: Steric hindrance (e.g., 2,6-disubstituted piperidines) reducing the nucleophilicity of the amine.

    • Solution: Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive N-Boc pyridinium intermediate that is more susceptible to attack by sterically hindered amines (2)[2].

References

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in the synthesis of piperidine-2-carboxylates

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of pipecolic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of pipecolic acid derivatives (piperidine-2-carboxylates). These scaffolds are critical building blocks for pharmaceuticals, including local anesthetics (e.g., ropivacaine, bupivacaine) and immunosuppressants (e.g., rapamycin).

However, the synthesis of these molecules is notoriously prone to side reactions. Whether you are dearomatizing a pyridine precursor, expanding a pyrrolidine ring, or resolving a racemic mixture, understanding the mechanistic causality behind byproduct formation is the key to optimizing your yield.

Below is our comprehensive troubleshooting guide, designed to help you identify, understand, and eliminate common synthetic byproducts.

Workflow & Byproduct Divergence

PiperidineSynthesis Start1 Pyridine-2-carboxylate Process1 Catalytic Hydrogenation (Pd/C, Rh, or Ru) Start1->Process1 Start2 Prolinol / Aziridinium Process2 Ring Expansion (Nucleophilic Opening) Start2->Process2 Start3 Racemic Pipecolate Process3 Enzymatic Resolution (Lipase / Hydrolase) Start3->Process3 Target Chiral Piperidine-2-carboxylate (Target Scaffold) Process1->Target Optimal H2/Temp BP1 Byproduct: Tetrahydropyridine (Incomplete Reduction) Process1->BP1 Catalyst Poisoning BP2 Byproduct: Ring-Opened Amine (Over-reduction) Process1->BP2 High Temp (>60°C) Process2->Target Thermodynamic Control BP3 Byproduct: Pyrrolidine Regioisomers (C-C attack) Process2->BP3 Kinetic Control Process3->Target Quench at 50% BP4 Byproduct: Zwitterionic Acid (Over-hydrolysis) Process3->BP4 Prolonged Reaction

Fig 1. Synthetic workflows for piperidine-2-carboxylates and their primary byproduct divergence.

Troubleshooting Guide & FAQs

Section 1: Catalytic Hydrogenation of Pyridine-2-Carboxylates

Q: Why am I observing aliphatic amine byproducts instead of the intact piperidine ring during the hydrogenation of pyridine-2-carboxylates? A: This is a classic case of over-reduction leading to hydrogenolytic C-N bond cleavage (ring opening). While the piperidine ring is generally stable, the electron-withdrawing carboxylate group at the C2 position inductively activates the adjacent C-N bond. When using highly active catalysts like Palladium on Carbon (Pd/C) at temperatures exceeding 50°C, the catalyst inserts into the weakened C-N bond, cleaving the ring to form an acyclic amino acid derivative. Causality & Fix: Switch to a less hydrogenolytic catalyst. Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) are vastly superior for the [1] without causing ring cleavage.

Q: My GC-MS shows a mass [M-2] relative to the desired piperidine-2-carboxylate. What is this intermediate, and why is my reaction stalling? A: An [M-2] peak indicates incomplete reduction, specifically the formation of a tetrahydropyridine (piperideine) intermediate. The reduction of pyridines proceeds stepwise. As the reaction progresses, the fully saturated piperidine product is formed. Because piperidines are significantly more basic than pyridines, they coordinate strongly to the metal catalyst surface, effectively poisoning it and stalling the reduction at the[2]. Causality & Fix: Add a stoichiometric amount of acetic acid or hydrochloric acid to the reaction mixture. This protonates the basic piperidine as it forms, preventing it from coordinating with the catalyst.

Section 2: Ring Expansion Strategies

Q: During the alkylative ring-opening of bicyclic aziridinium ions to form piperidine-2-carboxylates, I am getting a mixture of 5-membered and 6-membered rings. How do I improve regioselectivity? A: The expansion of pyrrolidines/aziridines to piperidines is governed by the delicate balance between kinetic and thermodynamic control. Nucleophilic attack at the less sterically hindered carbon yields the 5-membered pyrrolidine (kinetic product), while attack at the more substituted carbon yields the 6-membered piperidine (thermodynamic product). Causality & Fix: If you are isolating pyrrolidines, your reaction is trapped under kinetic control. To favor the[3], elevate the reaction temperature to allow reversible ring-opening, driving the system toward the more thermodynamically stable [4].

Section 3: Biocatalytic Resolution

Q: When using lipases to resolve racemic ethyl piperidine-2-carboxylate, my yield of the unreacted (R)-enantiomer is dropping below 35%. Where is the rest of my material going? A: You are experiencing over-hydrolysis. Enzymatic kinetic resolution relies on the difference in activation energy for the hydrolysis of the (R) vs. (S) enantiomers. However, enzymes have a finite enantiomeric ratio (E-value). If the reaction is allowed to proceed beyond 50% conversion, the concentration of the fast-reacting (S)-enantiomer drops to zero, and the enzyme begins hydrolyzing your desired (R)-enantiomer into the highly water-soluble, zwitterionic pipecolic acid, which is lost during organic extraction. Causality & Fix: The reaction must be strictly monitored and quenched exactly at 45-50% conversion. Use a pH-stat to monitor base consumption in real-time.

Quantitative Byproduct Profiling

Synthetic RouteTarget ScaffoldPrimary ByproductTypical Target YieldByproduct YieldPreventative Measure
Heterogeneous Hydrogenation (Pd/C, >60°C)Racemic Piperidine-2-carboxylateRing-opened aliphatic amines55-65%20-30%Use Rh/C or PtO₂; strictly control temp <50°C.
Asymmetric Hydrogenation (Chiral Ir, MeOH)Chiral Piperidine-2-carboxylateC2-Epimerized product80-85%10-15%Use aprotic solvents (DCM); avoid basic additives.
Aziridinium Ring Expansion (Low Temp)Substituted Piperidine-2-carboxylatePyrrolidine regioisomers50-60%30-40%Optimize thermodynamic control (increase heat).
Enzymatic Kinetic Resolution (Lipase)(R)-Piperidine-2-carboxylateZwitterionic Pipecolic Acid40-48%>10% (if over-run)Implement real-time pH-stat monitoring; quench at 50%.

Self-Validating Experimental Protocols

Protocol A: Controlled Catalytic Hydrogenation of Ethyl Pyridine-2-carboxylate

Objective: Achieve >95% conversion to the piperidine core while preventing [M-2] tetrahydropyridine stalling and C-N bond hydrogenolysis.

  • Preparation: In a heavy-walled glass hydrogenation vessel, dissolve 10.0 g (66.1 mmol) of ethyl pyridine-2-carboxylate in 100 mL of glacial acetic acid. Causality Note: Acetic acid serves as both the solvent and the protonating agent to prevent catalyst poisoning by the product.

  • Catalyst Addition: Add 0.5 g of 5% Rhodium on Alumina (Rh/Al₂O₃). Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x).

  • Pressurization & Reaction: Pressurize the vessel to 60 psi with H₂. Stir vigorously at 800 rpm at 25°C (Do NOT exceed 30°C to prevent ring-opening).

  • Self-Validation Check 1 (In-Process QC): After 4 hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, neutralize with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Validation Criteria: The reaction is complete when the starting material (m/z 151) is <1% and the [M-2] tetrahydropyridine intermediate (m/z 155) is undetectable. If [M-2] persists, repressurize and continue for 2 hours.

  • Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with 2M NaOH to pH 9, and extract with Dichloromethane (3 x 50 mL) to isolate the pure ethyl piperidine-2-carboxylate.

Protocol B: Biocatalytic Resolution of Racemic Ethyl Piperidine-2-carboxylate

Objective: Isolate the unreacted (R)-enantiomer with >99% ee while preventing over-hydrolysis.

  • Preparation: Suspend 5.0 g (31.8 mmol) of racemic ethyl piperidine-2-carboxylate in 50 mL of 0.1 M sodium phosphate buffer (pH 7.2).

  • Enzyme Addition: Add 250 mg of Candida antarctica Lipase B (CALB) immobilized on acrylic resin.

  • pH-Stat Monitoring (Critical Step): Stir the suspension at 30°C. As the enzyme hydrolyzes the (S)-ester into the corresponding acid, the pH will drop. Use an automated pH-stat titrator to maintain the pH at 7.2 by adding 1.0 M NaOH dropwise.

  • Self-Validation Check 2 (Endpoint Determination): Monitor the volume of 1.0 M NaOH consumed. Validation Criteria: Exactly 15.9 mL of 1.0 M NaOH corresponds to 50% conversion (15.9 mmol). The moment 15.5 - 15.9 mL is consumed, immediately filter off the immobilized enzyme to quench the reaction. Do not let it proceed further, or the (R)-enantiomer will begin to hydrolyze.

  • Workup: Extract the aqueous buffer with Ethyl Acetate (3 x 50 mL). The organic layer contains the highly enantioenriched (R)-ethyl piperidine-2-carboxylate. The aqueous layer contains the hydrolyzed (S)-pipecolic acid.

References

  • Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. The Journal of Organic Chemistry (ACS Publications).[Link][2]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health (PMC).[Link][1]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. National Institutes of Health (PMC).[Link][4]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. National Institutes of Health (PMC).[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Characterization of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate: NMR Spectroscopy vs. Orthogonal Techniques

Introduction & Analytical Challenges tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a highly functionalized aliphatic heterocycle widely utilized as a building block in drug discovery. The presence of a seco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a highly functionalized aliphatic heterocycle widely utilized as a building block in drug discovery. The presence of a secondary amine, a bulky tert-butyl ester, and a dimethylcarbamoyl group makes this a versatile scaffold. However, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges.

The inherent structural features of piperidine derivatives often lead to severe signal overlap in the aliphatic region[1]. Furthermore, the partial double-bond character of the amide C-N bond leads to restricted rotation, resulting in broadened or split signals (rotamers) at room temperature[2]. This guide objectively compares the characterization of this product against alternative analogs and details a self-validating analytical workflow to ensure scientific integrity.

Comparative Analysis: Product vs. Alternatives

To objectively evaluate the performance and analytical clarity of this building block, we compare it against alternative structural analogs and orthogonal analytical methodologies.

A. Protecting Group Strategy: tert-Butyl Ester vs. Methyl Ester

When selecting a piperidine-2-carboxylate building block, the choice of the ester protecting group significantly impacts both downstream synthesis and NMR characterization[3].

  • NMR Resolution: The tert-butyl group in the product provides a massive, sharp 9H singlet at ~1.45 ppm. This serves as an excellent internal reference for integration. However, it can obscure the axial/equatorial piperidine ring protons in the 1.2-1.6 ppm region. In contrast, a methyl ester alternative (yielding a singlet at ~3.7 ppm) leaves the high-field aliphatic region clear but often overlaps with the critical C2-H or C5-H signals of the piperidine ring[3].

  • Synthetic Orthogonality: The tert-butyl ester is highly stable to nucleophilic attack and basic conditions, allowing orthogonal deprotection via acidic cleavage (e.g., TFA). The methyl ester alternative is typically saponified under basic conditions, which risks inadvertent hydrolysis of the dimethylamide group.

B. Analytical Methodology: 1D NMR vs. VT-NMR vs. LC-HRMS
  • Standard 1D NMR (CDCl3, 298 K): Yields complex, overlapping multiplets for the piperidine ring and two distinct singlets for the dimethylamide group due to slow conformational exchange[4].

  • Variable Temperature (VT) NMR (DMSO-d6, >350 K): Accelerates the exchange rate beyond the NMR timescale, coalescing the rotameric signals into sharp, time-averaged peaks, thereby simplifying structural assignment[1].

  • LC-HRMS: Provides orthogonal confirmation of the exact mass, validating the structure when NMR signals remain ambiguous due to conformational dynamics.

Experimental Protocols: Self-Validating NMR Characterization

The following step-by-step methodology ensures a self-validating system for the unambiguous structural assignment of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 15-20 mg of the compound in 0.6 mL of deuterated solvent. Use CDCl3 for standard acquisition and DMSO-d6 for VT-NMR.

    • Causality: DMSO-d6 is selected for VT-NMR due to its high boiling point (189 °C), allowing safe heating to 350 K without solvent evaporation[4].

  • Add 0.33 equivalents of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: This enables quantitative NMR (qNMR) validation to confirm sample purity and exact molar concentration[3].

Step 2: Standard 1D Acquisition (298 K)
  • Acquire 1H NMR (400 or 600 MHz) with a minimum of 16 scans and a relaxation delay (D1) of 5 seconds.

    • Causality: A long D1 ensures complete relaxation of the tert-butyl protons, preventing integration errors.

  • Acquire 13C NMR (100 or 150 MHz) with 512 scans.

Step 3: Variable Temperature (VT) NMR (350 K)
  • If rotamers are observed (e.g., split dimethylamide signals), gradually heat the probe to 350 K in 10 K increments.

    • Causality: Heating increases the kinetic energy of the molecules, accelerating the rotation around the partial double bond of the amide. Once the exchange rate exceeds the NMR timescale, the split signals coalesce into a single, sharp peak[1].

Step 4: 2D NMR Connectivity Mapping
  • Acquire COSY to trace the continuous spin system of the piperidine ring (C2 to C6).

  • Acquire HSQC to assign specific protons to their directly attached carbons.

  • Acquire HMBC to confirm the attachment of the tert-butyl ester at C2 and the dimethylamide group at C5 via long-range (2J, 3J) carbon-proton couplings.

Data Presentation

The table below summarizes the expected quantitative data for the product, highlighting the diagnostic signals used for structural verification.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Implication
1H 1.45Singlet9Htert-Butyl group (Diagnostic internal reference)
1H 2.95, 3.05Two Singlets3H eachN(CH3)2 (Split due to restricted amide rotation at 298K)
1H 2.75Multiplet1HC5-H (Piperidine ring)
1H 3.30Doublet of doublets1HC2-H (Piperidine ring)
13C 28.0Singlet-tert-Butyl CH3 carbons
13C 35.5, 37.2Two Singlets-N(CH3)2 carbons (Rotameric splitting)
13C 81.0Singlet-tert-Butyl quaternary carbon
13C 172.0Singlet-C=O (Ester carbonyl)
13C 174.0Singlet-C=O (Amide carbonyl)

Visualizations

NMR_Workflow Start Synthesized Piperidine Derivative NMR1D Acquire 1D 1H & 13C NMR (Standard CDCl3, 298K) Start->NMR1D Check Signal Overlap or Broadening Observed? NMR1D->Check VTNMR Variable Temperature (VT) NMR (DMSO-d6, 350K) Check->VTNMR Yes (Rotamers) NMR2D 2D NMR (COSY, HSQC, HMBC) for Connectivity Check->NMR2D No VTNMR->NMR2D HRMS Orthogonal Validation (LC-HRMS) NMR2D->HRMS End Unambiguous Structural Characterization HRMS->End

Caption: Workflow for resolving NMR signal overlap in piperidine derivatives.

Conformational_Exchange A Syn-Rotamer (Dimethylamide) B Anti-Rotamer (Dimethylamide) A->B Restricted Rotation (Slow at 298K) C C A->C Heating B->C Heating

Caption: Conformational exchange of the dimethylamide group and VT-NMR coalescence.

References

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL: [Link]

Sources

Comparative

Comparing the efficacy of different synthetic routes to tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

Mechanistic Overview & Route Design The synthesis of highly functionalized piperidine scaffolds, such as tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate , presents a classic challenge in modern drug development:...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Route Design

The synthesis of highly functionalized piperidine scaffolds, such as tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate , presents a classic challenge in modern drug development: achieving precise regiocontrol while managing orthogonal functional groups. This molecule features a basic secondary amine, a sterically demanding tert-butyl ester at C2, and a dimethylamide at C5.

When designing a synthetic strategy, chemists must decide whether to functionalize the ring before or after reducing the aromatic precursor. We compare two divergent strategies: Route A (Late-Stage Reduction) and Route B (Early-Stage Reduction) .

The Fallacy of Early-Stage Reduction (Route B)

Route B begins with the global reduction of pyridine-2,5-dicarboxylic acid to piperidine-2,5-dicarboxylic acid. Once the aromatic planarity is lost, the ring adopts a flexible chair conformation. The C2 and C5 carboxylic acids become purely aliphatic and electronically indistinguishable. Attempting to selectively amidate the C5 position or esterify the C2 position results in a statistical mixture of regioisomers. This lack of regiocontrol necessitates tedious chromatographic separations, plummeting the overall yield and atom economy.

The Superiority of Late-Stage Reduction (Route A)

Route A capitalizes on the innate electronic and steric asymmetry of the aromatic pyridine ring. In a pyridine system, the C2 carboxylate is directly adjacent (ortho) to the electronegative nitrogen atom, making it electronically distinct and more sterically hindered than the C5 position. By installing the tert-butyl ester and dimethylamide groups before reduction, regioselectivity is perfectly locked in . The final step is a highly controlled catalytic hydrogenation that saturates the ring without cleaving the pre-installed functional groups .

RouteComparison cluster_RouteA Route A: Late-Stage Reduction cluster_RouteB Route B: Early-Stage Reduction Start Pyridine-2,5-dicarboxylic acid A1 Regioselective Functionalization (Amidation & t-Bu Esterification) Start->A1 B1 Global Reduction (PtO2, H2) Start->B1 A2 tert-Butyl 5-(dimethylcarbamoyl) pyridine-2-carboxylate A1->A2 A3 Catalytic Hydrogenation (Rh/C, H2, AcOH) A2->A3 Target tert-Butyl 5-(dimethylcarbamoyl) piperidine-2-carboxylate A3->Target B2 Piperidine-2,5-dicarboxylic acid B1->B2 B3 N-Protection (Cbz/Boc) B2->B3 B4 Functionalization (Poor Regioselectivity) B3->B4 B5 Deprotection B4->B5 B5->Target

Workflow comparison: Route A (Late-Stage Reduction) vs. Route B (Early-Stage Reduction).

Comparative Data Analysis

The quantitative superiority of Route A is evident when evaluating standard process chemistry metrics. Route A minimizes step count and maximizes atom economy by avoiding the protection/deprotection cycles required in Route B.

Performance MetricRoute A (Late-Stage Reduction)Route B (Early-Stage Reduction)Causality / Driving Factor
Overall Yield 65 – 72% 15 – 22%Route A avoids statistical mixtures and product loss during chromatography.
Step Count 2 steps (from intermediate)5 stepsRoute A eliminates the need for N-protection and deprotection.
Regioselectivity >98% <40% (Statistical)Pyridine aromaticity in Route A provides distinct electronic environments.
Scalability Excellent PoorRoute B requires reverse-phase chromatography to separate regioisomers.
Catalyst Efficiency High (Rh/C) Moderate (PtO2 / Pd/C)Rh/C in Route A prevents hydrogenolysis of the tert-butyl ester.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the execution of Route A , designed with built-in self-validating mechanisms to ensure reaction fidelity at each stage.

Protocol 1: Synthesis of tert-Butyl 5-(dimethylcarbamoyl)pyridine-2-carboxylate

Causality & Design: Traditional acidic esterification (e.g., Fisher esterification) would hydrolyze the existing dimethylamide group and fail to form the sterically hindered tert-butyl ester. Instead, we utilize di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. The reaction is self-validating: the decomposition of the mixed anhydride releases CO₂ gas, providing a continuous visual confirmation of reaction progress.

Step-by-Step Methodology:

  • Initiation: Suspend 5-(dimethylcarbamoyl)pyridine-2-carboxylic acid (1.0 eq, 10.0 g) in a 1:1 anhydrous mixture of THF and tert-butanol (100 mL) under a nitrogen atmosphere.

  • Catalysis: Add DMAP (0.1 eq, 0.63 g) in a single portion. Stir for 5 minutes to ensure complete dissolution.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Boc₂O (1.5 eq, 16.8 g) dropwise over 30 minutes.

  • Validation: Observe the controlled evolution of CO₂ bubbles. Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12 hours until gas evolution completely ceases.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Protocol 2: Catalytic Hydrogenation to the Piperidine Scaffold

Causality & Design: Reducing an electron-deficient pyridine ring requires an active catalyst. Rhodium on carbon (Rh/C) is strictly selected over Palladium (Pd/C) because Rh efficiently saturates aromatic rings without triggering the hydrogenolysis (cleavage) of the sensitive tert-butyl ester or amide bonds . Glacial acetic acid is utilized as the solvent; it protonates the pyridine nitrogen, disrupting the aromatic resonance and accelerating the reduction while preventing the basic piperidine product from poisoning the catalyst surface.

Mechanism Substrate Pyridine Ring (Protonated) Adsorption Adsorption on Rh Nanoparticles Substrate->Adsorption H2, Rh/C H_Addition Sequential Hydride Transfer (cis-addition) Adsorption->H_Addition Surface Reaction Desorption Desorption of Piperidine H_Addition->Desorption Product Release

Mechanistic pathway of heterogeneous catalytic hydrogenation of the pyridine ring using Rh/C.

Step-by-Step Methodology:

  • Preparation: Dissolve the tert-butyl 5-(dimethylcarbamoyl)pyridine-2-carboxylate (1.0 eq, 10.0 g) in glacial acetic acid (80 mL) within a high-pressure Parr reactor.

  • Catalyst Loading: Carefully add 5% Rh/C (10% w/w, 1.0 g). Safety Note: Rh/C is pyrophoric; ensure the atmosphere is inert during addition.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen gas three times, followed by Hydrogen gas three times to remove all ambient oxygen.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂ and heat to 60 °C.

  • Validation: Monitor the pressure gauge. A steady drop in pressure indicates active hydrogen uptake. Maintain pressure at 50 psi until uptake ceases (typically 18-24 hours), confirming complete saturation of the aromatic ring.

  • Workup: Vent the reactor safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/C catalyst.

  • Neutralization: Critical Step: Cool the filtrate to 0 °C and carefully neutralize to pH 8 using cold 2M aqueous NaOH. Causality: Cold temperatures and careful pH monitoring prevent the base-catalyzed hydrolysis of the tert-butyl ester. Extract with Dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the final target: tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate .

References

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers Crystal Growth & Design - ACS Publications URL:[Link]

  • Piperidine Synthesis Organic Chemistry Portal URL:[Link]

  • Piperidine Wikipedia URL: [Link]

Validation

Comparative Study of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate and Its Analogs in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich 3D fragments is a cornerstone of fragment-based drug discovery (FBDD)[1]. Piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich 3D fragments is a cornerstone of fragment-based drug discovery (FBDD)[1]. Piperidines are among the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, serving as versatile scaffolds for vectorizing pharmacophores and tuning physicochemical properties[2].

tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate represents a highly functionalized, stereochemically rich building block. As an Application Scientist, I approach the selection of this scaffold not merely as a structural choice, but as a strategic modulation of molecular properties. Every functional group on this piperidine ring serves a distinct, causal purpose in drug design:

  • The C2 tert-Butyl Ester: Provides immense steric shielding to the carbonyl carbon, preventing premature enzymatic hydrolysis in plasma.

  • The C5 Dimethylcarbamoyl Group: By N,N-dimethylating the amide, we eliminate two hydrogen bond donors (HBDs), cap the polarity, and tune the lipophilicity (ClogP) for optimal passive membrane permeability. This exact strategy has been historically critical in optimizing piperidine-carboxamide antagonists to improve metabolic stability[3].

  • The N1 Secondary Amine: Acts as an orthogonal vector for downstream diversification (e.g., alkylation, acylation, or cross-coupling).

ScaffoldLogic Core Piperidine Core (3D Scaffold) C2 C2 Position (tert-Butyl Ester) Core->C2 C5 C5 Position (Dimethylcarbamoyl) Core->C5 N1 N1 Position (Secondary Amine) Core->N1 Prop1 Steric Shielding & Hydrolytic Stability C2->Prop1 Prop2 Lipophilicity Tuning & No H-Bond Donor C5->Prop2 Prop3 Vector for Diversification N1->Prop3

Caption: Rational design logic mapping functional groups to their physicochemical benefits.

Comparative Physicochemical Profiling

To objectively evaluate the target compound, we must benchmark it against its structural analogs. The choice of a heterocyclic scaffold is a multifaceted decision requiring careful consideration of these exact physicochemical parameters[4].

  • Analog A (Ester Variation): Ethyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

  • Analog B (Amide Variation): tert-Butyl 5-(carbamoyl)piperidine-2-carboxylate

  • Analog C (Amine Variation): tert-Butyl 1-methyl-5-(dimethylcarbamoyl)piperidine-2-carboxylate

Compound ScaffoldClogPPSA (Ų)HBDHBAPlasma Stability (t½)
Target Compound 1.8 58.6 1 3 >120 min
Analog A (Ethyl Ester)1.158.613~45 min
Analog B (Primary Amide)0.981.433>120 min
Analog C (N-Methylated)2.149.803>120 min

Data Synthesis & Causality: Notice how Analog B (primary amide) suffers a massive spike in Polar Surface Area (PSA) and HBD count. This restricts blood-brain barrier (BBB) penetration and cellular permeability. Conversely, Analog A (ethyl ester) maintains the optimal PSA but fails in plasma stability due to the lack of steric bulk at the C2 position, making it highly susceptible to carboxylesterases. The Target Compound strikes the optimal balance.

Experimental Workflows: Self-Validating Protocols

High-quality data relies on self-validating experimental systems. The following protocols detail how to empirically verify the stability profiles summarized in the table above.

Protocol 1: Plasma Carboxylesterase Stability Assay

Purpose: To quantify the hydrolytic stability of the tert-butyl ester (Target) versus the ethyl ester (Analog A). Causality: This assay proves that the steric bulk of the tert-butyl group directly prevents enzymatic nucleophilic attack by plasma esterases.

  • Preparation: Spike 1 µM of the test compound into 990 µL of pre-warmed (37°C) pooled human plasma (pH 7.4).

  • Self-Validation (Controls): Run parallel incubations with Procaine (positive control; rapidly hydrolyzed) and Procainamide (negative control; stable). If Procaine does not degrade, the plasma esterases are inactive, and the assay must be voided.

  • Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). The cold organic solvent instantly denatures plasma proteins, halting the reaction.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (t½).

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To assess the oxidative liability of the C5 dimethylamide versus the primary amide (Analog B). Causality: Cytochrome P450 (CYP) enzymes preferentially target exposed primary amides for deamidation or N-methyl groups for N-demethylation. This assay defines the intrinsic clearance ( CLint​ ).

Workflow Prep Compound Incubation (HLMs + NADPH) Quench Quench Reaction (Cold Acetonitrile) Prep->Quench t=0, 15, 30, 60 min Centrifuge Centrifugation (Protein Ppt) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Data Intrinsic Clearance (CL_int) Calc LCMS->Data

Caption: Self-validating microsomal stability workflow for intrinsic clearance quantification.

  • Incubation Setup: Combine 1 µM test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Self-Validation (The "-NADPH" Arm): Split the assay into two arms: "+NADPH" and "-NADPH". The "-NADPH" arm is a critical negative control. If degradation occurs without NADPH, the instability is chemical or mediated by non-CYP enzymes, fundamentally changing the interpretation of the data.

  • Initiation: Start the reaction by adding 1 mM NADPH to the "+NADPH" arm.

  • Quenching & Extraction: At predefined intervals (0, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint​ .

Discussion & Application Insights

When developing novel therapeutics, the core scaffold dictates the trajectory of the entire lead optimization campaign. tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate provides a highly optimized starting point.

By utilizing a tert-butyl ester, chemists secure a robust protecting group that survives harsh multi-step synthetic conditions and resists premature in vivo cleavage if utilized as a prodrug. Simultaneously, the dimethylcarbamoyl moiety ensures the molecule avoids the high-clearance pitfalls and poor membrane permeability associated with primary amides, while preserving the critical hydrogen-bond acceptor geometry required for target engagement. This precise control over molecular architecture is what separates successful clinical candidates from failed early-stage leads.

References

  • Source: mdpi.
  • Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220)
  • Source: whiterose.ac.
  • Source: benchchem.

Sources

Comparative

A Comparative Spectroscopic Guide to Tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate: Ensuring Batch-to-Batch Consistency in Drug Development

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the successful and timely progressio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the successful and timely progression of a drug candidate from discovery to market.[1] Tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity directly impact the quality, safety, and efficacy of the final drug product. Therefore, rigorous analytical characterization and comparison of different batches are imperative.[2]

This guide provides a comprehensive framework for the spectroscopic comparison of different batches of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to establish robust quality control measures, ensuring the reliability and reproducibility of their synthetic processes. The methodologies described herein are grounded in established principles of analytical chemistry and are aligned with the stringent requirements of Good Manufacturing Practices (GMP).[3][4][5]

The Critical Importance of Batch-to-Batch Consistency

Subtle variations between batches of a pharmaceutical intermediate can have cascading effects on downstream processability, impurity profiles, and the ultimate stability of the API.[1][6] For a molecule like tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, which contains multiple functional groups (a tert-butyl ester, a tertiary amide, and a secondary amine with a Boc protecting group), the potential for variability is significant. Inconsistent batches can lead to:

  • Variable Reaction Kinetics and Yields: Undetected impurities or slight structural deviations can alter reaction pathways, leading to unpredictable yields and the formation of new, uncharacterized byproducts.

  • Impurity Profile Alterations: The impurity profile of an intermediate is often carried through to the final API. Inconsistent batches can introduce new impurities or vary the levels of existing ones, complicating purification and potentially impacting the safety of the drug.[1]

  • Regulatory Scrutiny and Delays: Regulatory bodies like the FDA and EMA place a strong emphasis on process control and consistency.[7][8] Batch-to-batch variability can raise red flags during regulatory review, leading to costly delays and requests for additional validation studies.

Spectroscopic techniques are powerful, non-destructive tools for interrogating the chemical structure and purity of molecules, making them indispensable for ensuring batch consistency in pharmaceutical manufacturing.[9]

Spectroscopic Techniques for Comparative Analysis

A multi-pronged spectroscopic approach is essential for a thorough comparison of different batches. The primary techniques recommended are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure of an organic compound.[10] For tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, both ¹H and ¹³C NMR are crucial for confirming the identity and purity of each batch.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample from each batch and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[12] The choice of solvent is critical to ensure complete dissolution and minimize solvent-induced chemical shift variations.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio, and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Comparative Data Analysis:

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate. Batches should be compared against a well-characterized reference standard.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
tert-Butyl~1.45singlet-C(CH₃)₃
Piperidine Ring Protons1.6 - 3.5multiplets-CH₂- & -CH-
N,N-dimethyl~2.9 - 3.1singlets-N(CH₃)₂
Piperidine N-HBroad signal--NH-
¹³C NMR Expected Chemical Shift (ppm) Assignment
tert-Butyl (CH₃)~28-C(CH₃)₃
tert-Butyl (quaternary C)~81-C(CH₃)₃
Piperidine Ring Carbons25 - 55-CH₂- & -CH-
N,N-dimethyl~36, ~37-N(CH₃)₂
Amide Carbonyl~170-C(=O)N(CH₃)₂
Ester Carbonyl~172-C(=O)O-

Key Comparison Points:

  • Chemical Shifts: Minor shifts (<0.05 ppm) are generally acceptable, but significant deviations may indicate the presence of impurities or structural isomers.

  • Integration: The relative integrals of the proton signals should correspond to the number of protons in each group. Deviations can indicate the presence of impurities with overlapping signals.

  • Peak Shape and Multiplicity: Any changes in peak shape or splitting patterns could suggest conformational changes or the presence of closely related impurities.

  • Impurity Peaks: Carefully examine the baseline for any unexpected signals. Even small peaks can be indicative of significant impurities.

dot graph "NMR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; BatchA [label="Batch A"]; BatchB [label="Batch B"]; BatchC [label="Batch C"]; }

subgraph "cluster_Analysis" { label="NMR Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve in CDCl₃"]; Acquire [label="Acquire ¹H & ¹³C Spectra"]; }

subgraph "cluster_Comparison" { label="Data Comparison"; style="filled";

}

subgraph "cluster_Decision" { label="Decision"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=ellipse]; Accept [label="Accept Batch", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reject Batch", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

{BatchA, BatchB, BatchC} -> Dissolve; Dissolve -> Acquire; Acquire -> Compare; Compare -> Evaluate; Evaluate -> Accept [label="Consistent"]; Evaluate -> Reject [label="Inconsistent"]; } caption { label: "Workflow for comparative NMR analysis of different batches."; fontsize: 10; fontname: "Helvetica"; }

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[13] It is a rapid and cost-effective technique for confirming the presence of key structural motifs and for detecting certain types of impurities.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

Comparative Data Analysis:

The FTIR spectrum of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate should exhibit characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Boc-protected amine)~3400Medium, sharp
C-H Stretch (Aliphatic)2850-3000Strong
Ester C=O Stretch~1735Strong, sharp
Amide C=O Stretch~1640Strong, sharp
C-N Stretch1000-1350Medium to strong

Key Comparison Points:

  • Presence and Position of Key Bands: All batches should show the characteristic absorption bands. Significant shifts in the carbonyl stretching frequencies could indicate changes in the electronic environment or hydrogen bonding, possibly due to impurities.

  • Fingerprint Region (1500-400 cm⁻¹): This region is unique to each molecule. The spectra of all acceptable batches should be superimposable in this region.

  • Absence of Impurity Bands: Look for unexpected peaks, such as a broad O-H stretch around 3300 cm⁻¹, which could indicate the presence of residual alcohol or water.

dot graph "FTIR_Comparison_Logic" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Acquire FTIR Spectra for Batches A, B, C"]; CompareSpectra [label="Overlay and Compare Spectra"]; CheckCarbonyls [label="Ester C=O (~1735 cm⁻¹)?\nAmide C=O (~1640 cm⁻¹)?"]; CheckNH [label="N-H Stretch (~3400 cm⁻¹)?"]; CheckFingerprint [label="Fingerprint Regions Superimposable?"]; Pass [label="Batch Consistent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Batch Inconsistent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CompareSpectra; CompareSpectra -> CheckCarbonyls; CheckCarbonyls -> CheckNH [label="Yes"]; CheckCarbonyls -> Fail [label="No"]; CheckNH -> CheckFingerprint [label="Yes"]; CheckNH -> Fail [label="No"]; CheckFingerprint -> Pass [label="Yes"]; CheckFingerprint -> Fail [label="No"]; } caption { label: "Decision tree for comparative FTIR analysis."; fontsize: 10; fontname: "Helvetica"; }

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and for providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of each batch in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

Comparative Data Analysis:

Ion Expected m/z
[M+H]⁺271.19
[M+Na]⁺293.17

Key Comparison Points:

  • Molecular Ion Peak: All batches should show the correct molecular ion peak, confirming the molecular weight.

  • Fragmentation Pattern: If tandem MS (MS/MS) is performed, the fragmentation pattern should be consistent across all batches. A characteristic fragmentation is the loss of the tert-butyl group.

  • Impurity Ions: The presence of unexpected ions may indicate impurities. The relative intensity of any impurity ions should be consistent across batches.

Establishing a Self-Validating System for Batch Acceptance

The goal of this comparative guide is to establish a self-validating system for batch acceptance. This means that the analytical data itself should provide a clear and objective basis for deciding whether a batch meets the required quality standards. A batch should be considered acceptable only if it meets all of the following criteria:

  • NMR: The ¹H and ¹³C NMR spectra are consistent with the structure of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate and match the reference standard. No significant unknown impurity peaks are observed.

  • FTIR: The FTIR spectrum shows all the characteristic absorption bands, and the fingerprint region is superimposable with the reference standard.

  • MS: The mass spectrum confirms the correct molecular weight.

Any batch that fails to meet one or more of these criteria should be flagged for further investigation. This may involve the use of more advanced analytical techniques, such as 2D NMR or LC-MS, to identify and quantify any impurities.

Conclusion: A Commitment to Quality and Consistency

The spectroscopic comparison of different batches of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate is a critical component of a robust quality control program in pharmaceutical development. By implementing the systematic approach outlined in this guide, researchers and drug development professionals can ensure the consistency and quality of this key intermediate, thereby mitigating risks, avoiding costly delays, and ultimately contributing to the development of safe and effective medicines. Adherence to these principles is not just good science; it is a fundamental requirement for regulatory compliance and patient safety.[14][15][16]

References

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  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Profound. [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from EMA. [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy. [Link]

  • AZoNetwork. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from AZoM. [Link]

  • Workman, J. Jr. (2026, March 17). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from Spectroscopy Online. [Link]

  • PIC/S. (2015, June 25). ICH Q7 Q&A on GMP for API. Retrieved from PIC/S. [Link]

  • International Council for Harmonisation. (2015, June 10). ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. Retrieved from ICH. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from FDA. [Link]

  • ResearchGate. (n.d.). FTIR analysis of the amide I and II bands and the ester absorption area.... Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from ACS Publications. [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from YouTube. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(25), 8230–8234. [Link]

  • SFAM. (2024, June 25). GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. Retrieved from SFAM. [Link]

  • ResearchGate. (n.d.). The complete FTIR averaged spectra of Amide I and Amide II and ester.... Retrieved from ResearchGate. [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications. [Link]

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  • World Health Organization. (2018, September 28). Good Manufacturing Practices (GMP). Retrieved from WHO. [Link]

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  • IntuitionLabs. (2026, January 25). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Retrieved from IntuitionLabs. [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from Surface Measurement Systems. [Link]

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  • PubMed. (2007, April 15). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Retrieved from PubMed. [Link]

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Sources

Validation

Cross-reactivity studies of tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate as a represe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate as a representative case study. Given the absence of published data for this specific molecule, we will designate it "Compound X" and present a hypothetically generated, yet scientifically plausible, dataset to illustrate the rigorous process of selectivity profiling in early-stage drug discovery.

This guide is structured to not only present data but also to elucidate the scientific rationale behind the experimental design, data interpretation, and the strategic decisions that guide a compound's progression toward clinical development.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. The ability of a molecule to interact preferentially with its intended biological target while avoiding engagement with other proteins (off-targets) is a critical determinant of its safety profile. Off-target interactions can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity. Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory requirement but a fundamental pillar of successful drug development.

The subject of our study, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate (hereafter, Compound X ), possesses a piperidine scaffold. This is a privileged structure in medicinal chemistry, frequently found in centrally active agents. Its structural features suggest a potential interaction with G-protein coupled receptors (GPCRs). Based on this, we hypothesize a primary target and design a screening cascade to evaluate its selectivity.

Hypothesized Primary Target: Muscarinic Acetylcholine Receptor M1 (M1AChR). This Gq-coupled receptor is a well-validated target for cognitive disorders.

Comparator Compounds:

  • Cevimeline: An M1/M3 agonist, approved for the treatment of Sjögren's syndrome. Serves as a clinically relevant benchmark.

  • VU0365114: A well-characterized M1-selective positive allosteric modulator (PAM). Provides a benchmark for high selectivity.

Experimental Design: A Multi-Tiered Approach to Profiling

Our experimental workflow is designed to first confirm activity at the hypothesized primary target and then systematically probe for interactions across a panel of clinically relevant off-targets.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity & Liability cluster_2 Phase 3: Data Analysis & Decision A Compound X Synthesis & QC B Radioligand Binding Assay (Primary Target: M1) A->B Test Compound C Functional Assay (Calcium Flux @ M1) B->C Confirm Binding D Broad Panel Radioligand Screen (44 targets) C->D Proceed if Potent E hERG Channel Assay (Patch Clamp) C->E Parallel Safety Screen F Follow-up Functional Assays (for hits from Panel D) D->F De-risk Hits G Data Integration & Analysis (Ki, EC50, Selectivity Index) E->G F->G H Go/No-Go Decision G->H

Caption: Experimental workflow for selectivity profiling.

Methodologies: Protocols for Robust Data Generation

Accurate and reproducible data are the bedrock of any comparative guide. The following protocols represent industry-standard methods for assessing compound affinity and function.

Radioligand Binding Assay (Competition)

This assay quantifies the ability of a test compound to displace a known radioactive ligand from its receptor, allowing for the determination of the inhibitory constant (Kᵢ).[1][2]

Objective: To determine the binding affinity (Kᵢ) of Compound X and comparators for the M1, M2, M3, M4, and M5 muscarinic receptors.

Protocol:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human muscarinic receptor subtypes are prepared via homogenization and centrifugation.[3][4] Protein concentration is determined using a BCA assay.

  • Assay Setup: Assays are conducted in a 96-well plate format. Each well contains:

    • Cell membranes (10-20 µg protein)

    • A specific radioligand at a concentration near its Kₔ (e.g., [³H]-N-methylscopolamine)

    • Varying concentrations of the test compound (Compound X, Cevimeline, or VU0365114) or vehicle.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • Incubation: The plates are incubated for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[3][4]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, separating bound from free radioligand. The filters are washed multiple times with ice-cold buffer.[3]

  • Detection: Scintillation fluid is added to the dried filters, and radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Cell-Based Functional Assay (Calcium Flux)

This assay measures the functional consequence of receptor activation for Gq-coupled receptors, which signal through the release of intracellular calcium.[5][6][7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound X and comparators at the M1 receptor.

Protocol:

  • Cell Culture: CHO cells stably expressing the human M1 receptor are seeded into 384-well, black-walled, clear-bottom plates and cultured overnight.[5]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[6] This allows the dye to enter the cells.

  • Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compounds.

  • Detection: The fluorescence intensity is monitored in real-time immediately following compound addition. Activation of the M1 receptor leads to a Gq-mediated release of intracellular calcium, causing a measurable increase in fluorescence.[5][7]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Results: A Comparative Analysis

The following tables summarize the hypothetical data generated for Compound X and its comparators.

Table 1: Muscarinic Receptor Binding Affinity Profile
CompoundM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)
Compound X 15 450 320 >10,000>10,000
Cevimeline2580040>10,000>10,000
VU0365114 (PAM)N/AN/AN/AN/AN/A*

*PAMs do not bind to the orthosteric site and are not evaluated in this type of binding assay.

Table 2: M1 Receptor Functional Activity
CompoundEC₅₀ (nM)Eₘₐₓ (% of Acetylcholine)
Compound X 28 85%
Cevimeline4595%
VU0365114 (PAM)1500 (in presence of EC₂₀ ACh)150% (potentiated)
Table 3: Selectivity Profile Against a Broader Off-Target Panel
TargetCompound X (% Inhibition @ 1µM)
Adrenergic α₁8%
Adrenergic α₂12%
Dopamine D₂5%
Serotonin 5-HT₂ₐ15%
Histamine H₁22%
hERG Channel 4%

Interpretation and Scientific Rationale

The data, though hypothetical, allows for a clear, structured interpretation that would guide further research.

  • Primary Target Engagement: Compound X demonstrates potent binding to the M1 receptor with a Kᵢ of 15 nM and robust functional activity with an EC₅₀ of 28 nM. This confirms it is a potent agonist at the hypothesized primary target. Its potency is comparable to, or slightly better than, the approved drug Cevimeline.

  • Selectivity within Muscarinic Subtypes: A key aspect of M1-targeted drug discovery is avoiding significant activity at other muscarinic subtypes.

    • M2 Selectivity: The M2 receptor is highly expressed in the heart, and its activation can lead to bradycardia. Compound X shows a 30-fold selectivity for M1 over M2 (450 nM / 15 nM), which is a favorable, albeit not exceptional, window.

    • M3 Selectivity: The M3 receptor is involved in smooth muscle contraction and glandular secretion. Compound X has a 21-fold selectivity over M3 (320 nM / 15 nM). This is superior to Cevimeline, which shows higher affinity for M3 than M1, explaining some of its side effects.

  • Broader Off-Target Profile: The broad panel screen is crucial for identifying potential liabilities. At a concentration of 1µM (~67-fold higher than its M1 Kᵢ), Compound X shows minimal inhibition (<25%) against a panel of common off-targets. This clean profile suggests a low propensity for side effects mediated by these other receptors.

  • Cardiovascular Safety (hERG): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[8][9] The low inhibition (4%) observed for Compound X at a high concentration is a very encouraging result, suggesting a low risk of this specific cardiotoxicity.

Signaling Pathway Context

To understand the functional data, it is essential to visualize the downstream signaling cascade of the M1 receptor.

G ACh Acetylcholine (or Compound X) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: M1 receptor Gq signaling pathway.[10][11][12]

Conclusion and Future Directions

This comparative guide illustrates a rigorous, data-driven approach to evaluating the cross-reactivity of a novel compound. Based on our hypothetical data, tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate (Compound X) emerges as a potent M1 agonist with a promising selectivity profile.

Key Strengths:

  • High potency at the M1 receptor.

  • Favorable selectivity against M2 and M3 receptors compared to the benchmark Cevimeline.

  • Clean off-target profile, including a very low risk for hERG-mediated cardiotoxicity.

Next Steps:

  • In Vivo Efficacy Studies: Assess the compound's ability to improve cognitive function in relevant animal models.

  • Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Dose-Ranging Safety Studies: Establish a safety window in preclinical species to support potential human trials.

This structured evaluation provides the necessary confidence to advance Compound X to the next stage of preclinical development, demonstrating the power of integrated cross-reactivity studies in modern drug discovery.

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